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  • Product: (5,6-Dimethylpyridin-2-yl)methanol
  • CAS: 153646-65-2

Core Science & Biosynthesis

Foundational

thermodynamic stability of (5,6-Dimethylpyridin-2-yl)methanol

An In-Depth Technical Guide to the Thermodynamic Stability of (5,6-Dimethylpyridin-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (5,6-Dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. Pyridine derivatives are a prevalent structural motif in medicinal chemistry, making a thorough understanding of their stability profiles essential. This guide provides a comprehensive framework for evaluating the , a representative pyridylmethanol derivative. We will explore a multi-faceted approach that integrates experimental thermal analysis techniques with computational quantum mechanics. This document is designed not as a rigid protocol, but as a self-validating system of inquiry, explaining the causal relationships behind experimental choices and providing the user with the tools to generate a robust and reliable stability profile for this and similar molecules.

The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the pharmaceutical industry, material stability is a paramount concern that directly impacts the safety, efficacy, and shelf-life of a drug product.[1] A molecule that is thermodynamically unstable under storage or physiological conditions can degrade into impurities, which may be inactive, toxic, or result in a sub-optimal therapeutic dose. For pyridine-based compounds like (5,6-Dimethylpyridin-2-yl)methanol, which may serve as key intermediates or APIs, understanding thermal behavior is non-negotiable.[2] Thermodynamic stability analysis helps to identify optimal storage conditions, select compatible excipients, and prevent premature degradation, thereby ensuring the development of a stable and effective drug formulation.

Physicochemical Profile of (5,6-Dimethylpyridin-2-yl)methanol

A foundational understanding of the molecule's basic properties is the first step in any stability investigation. (5,6-Dimethylpyridin-2-yl)methanol is an organic compound featuring a pyridine ring substituted with two methyl groups and a hydroxymethyl group.[3] This structure imparts moderate to high polarity due to the hydroxyl group, which can participate in hydrogen bonding, influencing its solubility and intermolecular interactions.[3]

Table 1: Known Physicochemical Properties of (5,6-Dimethylpyridin-2-yl)methanol

PropertyValueSource
Molecular FormulaC₈H₁₁NO[3]
InChIKeyAFQXZHJUNVABML-UHFFFAOYSA-N[3]
SMILESCC1=C(C)N=C(CO)C=C1[3]
Synonyms5,6-Dimethyl-2-pyridinemethanol[3]

A critical gap in the existing public data is the lack of experimentally determined thermal properties such as melting point and decomposition temperature. The methodologies outlined in this guide are designed to precisely determine these unknown values.

Experimental Determination of Thermal Stability

A dual-pronged experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's thermal behavior.[4]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.[6]

The goal is to subject the molecule to a controlled thermal ramp to identify the temperatures at which physical and chemical changes occur. An endothermic event (heat absorption), like melting, reveals the transition from a solid to a liquid state, a key indicator of purity and physical stability.[7] An exothermic event (heat release) often signifies decomposition, a critical parameter for defining the upper-temperature limit for handling and storage.[5]

  • Instrument Calibration: Calibrate the DSC instrument (e.g., Mettler Toledo 822e) for temperature and enthalpy using a certified indium standard.[8] This ensures the accuracy and trustworthiness of the measurements.

  • Sample Preparation: Accurately weigh 3-5 mg of (5,6-Dimethylpyridin-2-yl)methanol into a standard 40 µL aluminum pan. Crimp the pan with a lid to create a sealed environment. An empty, sealed pan serves as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a linear heating rate of 10 °C/min.[8] This rate is standard for balancing resolution and experimental time.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[5]

  • Data Analysis: Record the heat flow versus temperature. The output is a thermogram showing endothermic and exothermic peaks.[9]

    • Melting Point (Tm): Identify the sharp, endothermic peak. The onset temperature is typically reported as the melting point.

    • Decomposition (Td): Identify any sharp or broad exothermic peaks following the melt, which indicate decomposition.

Table 2: Example Data Presentation for DSC Analysis

ParameterObserved ValueInterpretation
Melting Onset (Tm)e.g., 85.2 °CTemperature at which melting begins.
Melting Peake.g., 88.5 °CPoint of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus)e.g., 25.4 kJ/molEnergy required to melt the sample.[10]
Decomposition Onset (Td)e.g., 220.1 °CTemperature at which thermal degradation begins.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is essential for determining thermal stability, decomposition temperatures, and quantifying volatile content.[1][12]

By monitoring mass loss as temperature increases, we can pinpoint the exact temperature at which the molecule begins to break down and lose mass. This provides a clear and unambiguous measure of its thermal stability limit.[13] The shape of the mass-loss curve can also reveal whether decomposition occurs in a single step or through multiple stages.

  • Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of (5,6-Dimethylpyridin-2-yl)methanol onto a tared TGA pan (platinum or ceramic).

  • Thermal Program:

    • Heat the sample from 25 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure the observed mass loss is due to thermal decomposition, not oxidation.

  • Data Analysis: Plot the percentage of initial mass versus temperature.

    • Onset of Decomposition (Tonset): Determine the temperature at which significant mass loss begins. This is often calculated from the derivative of the TGA curve (DTG).

    • Residual Mass: Note the percentage of mass remaining at the end of the experiment, which corresponds to non-volatile decomposition products (e.g., char).

Table 3: Example Data Presentation for TGA Analysis

ParameterObserved ValueInterpretation
Onset Temperature (5% mass loss)e.g., 215.5 °CTemperature at which 5% of the initial mass has been lost. A common metric for stability comparison.
Decomposition Peak (DTG)e.g., 235.8 °CTemperature of the maximum rate of mass loss.
Residual Mass at 600 °Ce.g., 2.1%Indicates the amount of non-volatile residue.

Computational Prediction of Thermodynamic Stability

While experimental methods provide macroscopic thermal data, computational chemistry, specifically Density Functional Theory (DFT), offers insights into molecular stability at the electronic level.[14][15]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[16] By solving for the electron density, it can accurately calculate molecular energies, geometric structures, and other properties that correlate with stability.[14][17]

A molecule's stability is fundamentally related to its electronic structure. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally implies higher kinetic stability and lower chemical reactivity.[18] Calculating thermodynamic properties like enthalpy of formation provides a theoretical measure of the molecule's energy relative to its constituent elements, a direct indicator of thermodynamic stability.

  • Structure Optimization: Build the 3D structure of (5,6-Dimethylpyridin-2-yl)methanol. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G++(d,p)) to find the lowest energy conformation.[18]

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data like enthalpy and Gibbs free energy.

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties.

    • Total Energy: The absolute electronic energy of the molecule.

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, indicating electronic stability.

    • Molecular Electrostatic Potential (MEP) Map: Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity.

Table 4: Example Data Presentation for DFT Calculations

ParameterCalculated ValueInterpretation
Total Energy (Hartree)e.g., -498.1234The ground-state electronic energy of the molecule.
HOMO Energy (eV)e.g., -6.5Energy of the highest occupied molecular orbital.
LUMO Energy (eV)e.g., -0.8Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (eV)e.g., 5.7A larger gap suggests higher kinetic stability.
Gibbs Free Energy of FormationCalculated ValueThe theoretical energy change upon forming the molecule from its elements.

Integrated Stability Assessment

True scientific insight comes from synthesizing data from multiple, orthogonal techniques. The experimental and computational approaches described are self-validating and complementary.

  • Correlation: A high decomposition temperature measured by TGA/DSC should correlate with a large HOMO-LUMO gap calculated by DFT.

  • Mechanism: If TGA shows a multi-step decomposition, DFT calculations can be used to explore potential fragmentation pathways and the energies associated with breaking specific bonds.

  • Structural Influence: The electron-donating methyl groups and the hydrogen-bonding capable methanol group on the pyridine ring all influence the electron density and, therefore, the stability.[18] DFT can precisely quantify these electronic effects, while DSC can measure their macroscopic impact on properties like melting point.

Visualizing Workflows and Relationships

Diagram 1: Comprehensive Stability Analysis Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample (5,6-Dimethylpyridin-2-yl)methanol Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Thermogram (Tm, Td, ΔHfus) DSC->DSC_Data TGA_Data Mass Loss Curve (Tonset, % Residue) TGA->TGA_Data Synthesis Integrated Stability Profile DSC_Data->Synthesis TGA_Data->Synthesis Mol_Struct Molecular Structure DFT Density Functional Theory (DFT) Mol_Struct->DFT DFT_Data Electronic Properties (HOMO-LUMO, Energy) DFT->DFT_Data DFT_Data->Synthesis

Caption: Workflow for a multi-faceted stability assessment.

Diagram 2: Structure-Stability Relationships

G cluster_features cluster_properties Molecule (5,6-Dimethylpyridin-2-yl)methanol Pyridine Pyridine Ring (Aromatic System) Methyl Methyl Groups (Electron Donating) Methanol Methanol Group (H-Bonding) Electronic Electronic Stability (HOMO-LUMO Gap) Pyridine->Electronic Reactivity Decomposition Pathways Pyridine->Reactivity Methyl->Electronic Intermolecular Intermolecular Forces (Melting Point) Methanol->Intermolecular

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Exploratory

UV-Vis absorption spectra of (5,6-Dimethylpyridin-2-yl)methanol

An In-Depth Technical Guide to the UV-Vis Absorption Spectroscopy of (5,6-Dimethylpyridin-2-yl)methanol Abstract This technical guide provides a comprehensive examination of the principles and methodologies for obtaining...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectroscopy of (5,6-Dimethylpyridin-2-yl)methanol

Abstract

This technical guide provides a comprehensive examination of the principles and methodologies for obtaining and interpreting the Ultraviolet-Visible (UV-Vis) absorption spectrum of (5,6-Dimethylpyridin-2-yl)methanol (CAS: 116350-13-1). Designed for researchers and professionals in analytical chemistry and drug development, this document moves beyond a simple protocol, delving into the theoretical underpinnings of the molecule's electronic transitions, the rationale behind critical experimental choices, and the influence of environmental factors on spectral output. We present a self-validating experimental workflow, grounded in established spectroscopic principles, to ensure the acquisition of high-fidelity, reproducible data. The guide includes detailed protocols, data interpretation frameworks, and visual aids to facilitate a deeper understanding of the spectroscopic behavior of this substituted pyridine derivative.

Introduction: The Significance of (5,6-Dimethylpyridin-2-yl)methanol

(5,6-Dimethylpyridin-2-yl)methanol is a substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The electronic properties of the pyridine ring are key to its chemical reactivity and its role in molecular interactions.

UV-Vis spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that provides critical information about the electronic structure of a molecule. By measuring the absorption of light in the ultraviolet and visible regions, we can probe the π-electron system and non-bonding (n) electrons within the (5,6-Dimethylpyridin-2-yl)methanol molecule. The resulting spectrum serves as a molecular fingerprint, useful for:

  • Quantitative Analysis: Determining concentration via the Beer-Lambert Law.

  • Structural Elucidation: Confirming the presence of the pyridine chromophore and studying the electronic effects of its substituents.

  • Purity Assessment: Detecting conjugated impurities.

  • Physicochemical Studies: Investigating environmental effects (e.g., solvent polarity, pH) on molecular stability and electronic distribution.

This guide establishes a robust framework for performing these analyses with scientific rigor.

Theoretical Background: Electronic Transitions in a Substituted Pyridine

The UV-Vis spectrum of (5,6-Dimethylpyridin-2-yl)methanol is dominated by electronic transitions originating from the pyridine ring. Unlike benzene, the pyridine ring contains a nitrogen atom, which introduces asymmetry and allows for additional types of transitions.

The key transitions are:

  • π → π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring. For pyridine, these typically appear as a strong, structured band below 270 nm. The two methyl groups (-CH₃) and the hydroxymethyl group (-CH₂OH) are weak auxochromes; their electron-donating nature is expected to cause a slight bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted pyridine.

  • n → π* Transitions: This transition involves promoting a non-bonding electron from the lone pair on the nitrogen atom to a π* anti-bonding orbital. This is a lower-energy, and therefore higher-wavelength, transition. Crucially, it is "forbidden" by symmetry rules, resulting in a significantly weaker absorption band (low molar absorptivity). In pyridine, this band is often observed as a shoulder or a weak peak around 270-300 nm, and it is highly sensitive to the solvent environment.

The presence of the 5,6-dimethyl and 2-hydroxymethyl substituents introduces subtle electronic and steric perturbations that modulate the precise energy (and thus, wavelength) of these core transitions.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to produce accurate and reproducible UV-Vis spectra. The causality behind each step is explained to ensure a deep understanding of the methodology.

Materials and Instrumentation
  • Analyte: (5,6-Dimethylpyridin-2-yl)methanol, solid, of the highest possible purity.

  • Solvents: Spectroscopic grade solvents are mandatory to avoid interference from solvent impurities. A selection of solvents with varying polarities is recommended to investigate solvatochromic effects (see Table 1).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.

  • Cuvettes: 1 cm path length quartz cuvettes (glass or plastic cuvettes are not transparent below ~340 nm).

Workflow Diagram

The overall experimental process is summarized in the following diagram.

UV_Vis_Workflow cluster_prep Part 1: Sample & Instrument Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Processing & Analysis prep_analyte 1. Prepare Analyte Stock Solution (e.g., 1 mg/mL in Ethanol) prep_working 2. Create Dilute Working Standard (Target Abs ~0.8 AU) prep_analyte->prep_working baseline 5. Perform Baseline Correction (Using Solvent Blank) prep_working->baseline prep_blank 3. Prepare Solvent Blank (Pure Spectroscopic Grade Solvent) warmup 4. Instrument Warm-up (Min. 30 minutes) measure 6. Measure Sample Spectrum (Scan 400 nm -> 190 nm) baseline->measure replicate 7. Perform Replicate Scans (n=3) (Empty, rinse, and refill cuvette) measure->replicate process 8. Process Spectra (Overlay, smooth if necessary) replicate->process identify 9. Identify λmax and Shoulders (Peak picking) process->identify quantify 10. Calculate Molar Absorptivity (ε) (If concentration is known accurately) identify->quantify

Caption: Experimental workflow for acquiring the UV-Vis spectrum.

Step-by-Step Methodology

Step 1: Solvent Selection & Preparation of Blank

  • Rationale: The solvent must not absorb in the same region as the analyte and must fully dissolve it. The solvent's polarity can also shift the absorption peaks (solvatochromism), providing valuable structural information. The "UV cutoff" is the wavelength below which the solvent itself absorbs strongly.

  • Action: Choose a primary solvent, such as Ethanol. Fill a 1 cm quartz cuvette with the pure solvent to serve as the reference/blank.

  • Trustworthiness Check: The selected solvent's UV cutoff (see Table 1) must be lower than the anticipated absorption range of the analyte.

Table 1: Properties of Common Spectroscopic Solvents

Solvent UV Cutoff (nm) Polarity Index Hydrogen Bonding
n-Hexane 195 0.1 Aprotic
Acetonitrile 190 5.8 Aprotic
Ethanol 205 4.3 Protic

| Water | 190 | 10.2 | Protic |

Step 2: Preparation of Analyte Stock and Working Solutions

  • Rationale: A concentrated stock solution allows for accurate preparation of dilute working solutions. The final concentration should be adjusted so that the maximum absorbance (Amax) falls within the instrument's optimal linear range, typically 0.3 - 1.0 AU (Absorbance Units), to ensure adherence to the Beer-Lambert Law.

  • Action (Example):

    • Accurately weigh ~10 mg of (5,6-Dimethylpyridin-2-yl)methanol.

    • Dissolve in a 10 mL volumetric flask using spectroscopic grade Ethanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution. For example, dilute 100 µL of the stock solution into 10 mL of Ethanol to get a working concentration of 10 µg/mL. This is a good starting point.

Step 3: Instrument Setup and Baseline Correction

  • Rationale: A baseline correction electronically subtracts the absorbance of the cuvette and solvent from all subsequent measurements, ensuring the final spectrum is solely that of the analyte.

  • Action:

    • Place the cuvette containing the solvent blank in both the sample and reference holders of the spectrophotometer.

    • Run the instrument's baseline correction or "autozero" function across the desired wavelength range (e.g., 400 nm to 190 nm).

Step 4: Sample Measurement

  • Rationale: A clean, correctly positioned cuvette is essential for reproducibility. Scanning from high to low wavelength is a common convention.

  • Action:

    • Empty the blank cuvette, rinse it twice with small aliquots of the analyte working solution, and then fill it with the working solution.

    • Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe).

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum.

Step 5: Data Processing and Validation

  • Rationale: Replicate measurements validate the precision of the technique. The peak maximum (λmax) is the most important characteristic for identification.

  • Action:

    • Repeat the measurement (Step 4) two more times using fresh aliquots of the working solution to ensure reproducibility.

    • Use the instrument software to determine the wavelength of maximum absorbance (λmax) for each identified peak and shoulder.

    • If the concentration is known precisely, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Data Interpretation and Expected Results

Based on the principles discussed in Section 2, the UV-Vis spectrum of (5,6-Dimethylpyridin-2-yl)methanol in a non-polar solvent like hexane is predicted to show:

  • A strong absorption band (π → π*) between 250-280 nm. This band may exhibit fine vibrational structure.

  • A very weak absorption band or shoulder (n → π*) between 280-310 nm. This feature may be difficult to resolve.

Influence of Solvent (Solvatochromism):

  • π → π* Transitions: When moving from a non-polar (e.g., hexane) to a polar (e.g., ethanol, water) solvent, this band is expected to exhibit a slight bathochromic (red) shift . This is because the excited state (π*) is more polar than the ground state (π) and is better stabilized by polar solvents.

  • n → π* Transitions: This band is expected to show a significant hypsochromic (blue) shift in polar, protic solvents like ethanol or water. The lone pair electrons on the nitrogen (the 'n' orbital) are stabilized by hydrogen bonding with the solvent, which increases the energy required to excite them into the π* orbital. This blue shift is a classic diagnostic feature for identifying n → π* transitions.

Conclusion

This guide has detailed a scientifically rigorous approach to obtaining and interpreting the UV-Vis absorption spectrum of (5,6-Dimethylpyridin-2-yl)methanol. By understanding the underlying electronic transitions and meticulously controlling experimental variables such as solvent choice and analyte concentration, researchers can generate high-quality, reliable data. The spectrum is more than a simple line on a chart; it is a rich source of information about the molecule's electronic structure and its interaction with its environment. Following the self-validating protocols outlined herein will empower scientists in drug development and materials science to fully leverage UV-Vis spectroscopy as a powerful analytical tool.

Protocols & Analytical Methods

Method

Application Note: Synthesis and Application of Transition Metal Complexes Using (5,6-Dimethylpyridin-2-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale (5,6-Dimethylpyridin-2-yl)methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

(5,6-Dimethylpyridin-2-yl)methanol is a highly versatile, bidentate N,O-donor ligand utilized in the synthesis of advanced transition metal complexes. While the parent 2-pyridinemethanol (hmpH) is a staple in coordination chemistry, the introduction of methyl groups at the 5- and 6-positions fundamentally alters both the electronic landscape and the steric environment of the resulting metal complexes[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific ligand derivative:

  • Electronic Effects (The 5-Methyl Group): The electron-donating inductive effect of the methyl groups increases the basicity of the pyridine nitrogen. This strengthens the metal-nitrogen ( σ -donation) bond, which is crucial for stabilizing high-valent metal intermediates during oxidative catalytic cycles[2].

  • Steric Hindrance (The 6-Methyl Group): Positioned adjacent to the coordinating nitrogen, the 6-methyl group introduces significant steric bulk. This bulk actively discourages the formation of coordinatively saturated, thermodynamically inert bis- or tris-chelated octahedral complexes. Instead, it favors the generation of lower-coordinate species with open active sites—a mandatory requirement for substrate binding in homogeneous catalysis[2].

  • Hemilability and Bridging Capacity: The hydroxymethyl arm can coordinate as a neutral alcohol (acting as a hemilabile ligand that can easily detach to open a coordination site) or be deprotonated to form a strongly coordinating alkoxide (-CH 2​ O ). Alkoxides possess a high propensity to act as μ2​

    • or μ3​ -bridges, driving the self-assembly of high-nuclearity multinuclear clusters (e.g., cubanes) used in single-molecule magnets (SMMs)[3][4].

Synthesis Logic and Coordination Workflows

The divergence between synthesizing a mononuclear catalytic precursor and a multinuclear magnetic cluster relies entirely on the stoichiometric control of the base and the choice of the metal precursor.

SynthesisWorkflow L (5,6-Dimethylpyridin-2-yl)methanol (N,O-Ligand) Cond1 Neutral/Weak Base (Methanol, RT) L->Cond1 Cond2 Strong Base (NEt3) (Deprotonation) L->Cond2 M Metal Precursor (Ru, Cu, Mn) M->Cond1 M->Cond2 Mono Mononuclear Complex (Catalyst Precursor) Cond1->Mono Hemilabile Coordination Multi Multinuclear Cluster (Magnetic Material) Cond2->Multi μ-Alkoxo Bridging

Fig 1: Divergent synthetic pathways based on base-mediated alkoxide formation.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues and specific spectroscopic milestones are provided to ensure synthetic integrity.

Protocol A: Synthesis of Mononuclear[Ru( η6 -p-cymene)(5,6-Me 2​ -hmp)Cl] for Catalysis

This protocol yields a robust Ru(II) precatalyst ideal for transfer hydrogenation and reductive decarboxylation[5][6].

Reagents:

  • Dichloro(p-cymene)ruthenium(II) dimer, [Ru(p−cymene)Cl2​]2​ : 0.5 mmol

  • (5,6-Dimethylpyridin-2-yl)methanol: 1.05 mmol (slight excess)

  • Sodium methoxide (NaOMe): 1.0 mmol

  • Anhydrous Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step Methodology:

  • Precursor Dissolution: Suspend [Ru(p−cymene)Cl2​]2​ (0.5 mmol) in 15 mL of anhydrous DCM under an inert argon atmosphere. The solution will appear deep red/brown.

  • Ligand Activation: In a separate Schlenk flask, dissolve (5,6-Dimethylpyridin-2-yl)methanol (1.05 mmol) in 5 mL of anhydrous MeOH. Add NaOMe (1.0 mmol) and stir for 15 minutes to pre-form the sodium alkoxide.

  • Complexation: Dropwise, add the activated ligand solution to the ruthenium suspension over 10 minutes at room temperature.

  • Causality Check: The reaction mixture will transition from deep red to a vibrant yellow-orange, indicating the cleavage of the ruthenium chloride dimer and the successful N,O-chelation of the ligand.

  • Isolation: Stir for 4 hours. Concentrate the solution in vacuo to 3 mL. Add 15 mL of diethyl ether to precipitate the product.

  • Validation: Filter the yellow microcrystals. 1 H NMR (CDCl 3​ ) should confirm the diastereotopic nature of the -CH 2​

    • protons (AB quartet around 4.5-5.0 ppm) due to the chiral-at-metal Ru center.
Protocol B: Synthesis of Multinuclear Mn(II/III) Clusters for Magnetic Applications

Using strong bases promotes μ -alkoxo bridging, leading to high-nuclearity clusters (e.g., Mn 8​ or Mn 16​ ) with single-molecule magnet (SMM) properties[4][7].

Reagents:

  • Manganese(II) benzoate, Mn(O2​CPh)2​ : 2.0 mmol

  • (5,6-Dimethylpyridin-2-yl)methanol: 2.0 mmol

  • Triethylamine (NEt 3​ ): 2.5 mmol

  • Anhydrous Acetonitrile (MeCN) / Methanol (MeOH)

Step-by-Step Methodology:

  • Assembly: Dissolve Mn(O2​CPh)2​ (2.0 mmol) and the ligand (2.0 mmol) in a solvent mixture of MeCN/MeOH (20 mL, 1:1 v/v).

  • Base-Induced Bridging: Add NEt 3​ (2.5 mmol) dropwise. Crucial: The addition of the strong base forces complete deprotonation of the hydroxymethyl group, initiating self-assembly via μ2​ and μ3​ oxygen bridges[8].

  • Oxidation: Stir the dark brown solution exposed to ambient air for 12 hours. The atmospheric oxygen partially oxidizes Mn(II) to Mn(III), a requirement for generating the Jahn-Teller distorted centers necessary for magnetic anisotropy[4].

  • Crystallization: Filter the solution to remove any insoluble oxides. Allow the filtrate to slowly evaporate at room temperature.

  • Validation: Dark brown/black block crystals will form after 3-5 days. X-ray crystallography is required to confirm the precise nuclearity (e.g., defect-cubane core)[3].

Quantitative Data & Complex Characterization

Table 1: Comparative properties of transition metal complexes synthesized with substituted 2-pyridinemethanols.

Metal CenterCoordination ModeGeometry / NuclearityPrimary ApplicationKey Spectroscopic/Physical Marker
Ru(II) N,O-Bidentate (Chelate)Mononuclear, Pseudo-OctahedralTransfer Hydrogenation[5]Diastereotopic -CH 2​
  • signals in 1 H NMR
Cu(II) N,O-Bidentate + MonodentateMononuclear, Distorted OctahedralBioinorganic Sensors[9]d-d transition band at λmax​ 650 nm
Mn(II/III) μ2​ / μ3​ -Alkoxo BridgingMultinuclear (e.g., Mn 8​ , Mn 16​ )Single-Molecule Magnets[4]Out-of-phase ( χ′′ ) AC magnetic susceptibility
Co(II) μ2​ -Alkoxo BridgingPolycubane (1D Chain)Spin Glass Materials[3]Antiferromagnetic coupling ( J < 0)

Catalytic Application: Transfer Hydrogenation Pathway

When utilizing the mononuclear Ru(II) complex (Protocol A), the 6-methyl group's steric bulk facilitates the dissociation of the chloride ligand, generating the active 16-electron species. The hemilabile nature of the N,O-ligand allows it to assist in proton shuttling during the catalytic cycle.

CatalyticCycle Pre Precatalyst [Ru(cymene)(L)Cl] Act Active 16e- Species [Ru(cymene)(L)]+ Pre->Act Base (-HCl) Sub Substrate Binding (Ketone + iPrOH) Act->Sub Coordination Hyd Hydride Transfer (Transition State) Sub->Hyd Outer-sphere mechanism Prod Product Release (Alcohol + Acetone) Hyd->Prod Cleavage Prod->Act Catalyst Regeneration

Fig 2: Outer-sphere transfer hydrogenation mechanism utilizing the Ru(II) complex.

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Application

Application Note: Selective Oxidation of (5,6-Dimethylpyridin-2-yl)methanol to 5,6-Dimethylpyridine-2-carbaldehyde

Executive Summary The transformation of picolyl alcohols to their corresponding aldehydes is a fundamental operation in the synthesis of pharmaceutical intermediates and complex transition-metal ligands. Specifically, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of picolyl alcohols to their corresponding aldehydes is a fundamental operation in the synthesis of pharmaceutical intermediates and complex transition-metal ligands. Specifically, the oxidation of (5,6-dimethylpyridin-2-yl)methanol to 5,6-dimethylpyridine-2-carbaldehyde presents unique chemoselectivity challenges. The electron-rich nature of the 5,6-dimethyl-substituted pyridine ring increases its susceptibility to unwanted N-oxidation, while the primary alcohol must be oxidized without over-oxidation to the picolinic acid derivative.

This application note details two field-proven, self-validating protocols for this transformation: a heterogeneous oxidation using Activated Manganese Dioxide (MnO₂) and a homogeneous approach utilizing Dess-Martin Periodinane (DMP) .

Mechanistic Rationale & Reagent Selection

As a researcher, selecting the correct oxidation system requires balancing atom economy, reaction kinetics, and chemoselectivity.

Approach A: Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is the gold standard for the oxidation of allylic, benzylic, and picolylic alcohols [1][1].

  • Causality of Stoichiometry: MnO₂ acts as a non-stoichiometric, heterogeneous catalyst. The reaction occurs entirely on the solid surface of the metal oxide lattice. Therefore, a massive molar excess (10 to 20 equivalents) is required to provide sufficient surface area for substrate adsorption [2][2].

  • Chemoselectivity: The radical-based surface mechanism inherently stops at the aldehyde stage, completely preventing over-oxidation to the carboxylic acid. Furthermore, it avoids the N-oxidation of the pyridine nitrogen, a common side reaction when using peroxide-based or harsh acidic oxidants.

Approach B: Dess-Martin Periodinane (DMP)

DMP offers a rapid, homogeneous alternative that operates under exceptionally mild conditions [3][3].

  • Causality of Additives: The oxidation of alcohols by DMP releases acetic acid as a stoichiometric byproduct. Because the 5,6-dimethylpyridine ring is electron-rich and basic, it will rapidly protonate in the presence of acetic acid, forming a pyridinium salt that can stall the reaction or complicate extraction. The addition of solid sodium bicarbonate (NaHCO₃) is causally linked to neutralizing this acid in situ, maintaining the free-base form of the substrate.

Visualizations

Workflow A (5,6-Dimethylpyridin-2-yl)methanol (Starting Material) B MnO2 (15 eq), CHCl3, 65°C OR DMP (1.2 eq), DCM, RT A->B Selective Oxidation C 5,6-Dimethylpyridine-2-carbaldehyde (Target Product) B->C Workup & Isolation

Figure 1: Workflow for the selective oxidation of (5,6-Dimethylpyridin-2-yl)methanol.

Mechanism S1 1. Surface Adsorption Coordination of -OH to Mn(IV) S2 2. Hydrogen Abstraction Formation of O-Mn bond & Radical S1->S2 S3 S3 S2->S3 S4 4. Desorption Release of Aldehyde + MnO/MnO(OH)2 S3->S4

Figure 2: Heterogeneous mechanistic pathway of MnO2-mediated alcohol oxidation.

Comparative Method Data

To assist in protocol selection, the quantitative parameters of both methodologies are summarized below.

ParameterProtocol A: Activated MnO₂Protocol B: Dess-Martin Periodinane (DMP)
Reagent Stoichiometry 10.0 – 20.0 equivalents1.1 – 1.5 equivalents
Solvent Chloroform (CHCl₃) or Dichloromethane (DCM)Dichloromethane (DCM)
Critical Additives NoneNaHCO₃ (2.0 – 3.0 equivalents)
Temperature 25 °C to 65 °C (Reflux in CHCl₃ often required)0 °C warming to Room Temperature
Reaction Time 12 – 24 hours1 – 3 hours
Workup Procedure Simple filtration through a Celite padAqueous quench (Na₂S₂O₃/NaHCO₃), extraction
Chemoselectivity Excellent (No over-oxidation or N-oxidation)Excellent (No over-oxidation)
Atom Economy Poor (Requires massive excess of heavy metal)Moderate (High molecular weight byproduct)

Experimental Protocols

Protocol A: Heterogeneous Oxidation using Activated MnO₂ (Preferred for Scale-up)

Safety Note: Chloroform is toxic and a suspected carcinogen. Perform all operations in a well-ventilated fume hood.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (5,6-Dimethylpyridin-2-yl)methanol (1.0 mmol, 137.18 mg) in anhydrous CHCl₃ (10 mL).

  • Reagent Addition: Add activated MnO₂ (15.0 mmol, ~1.30 g) in a single portion. Critical Insight: The use of properly activated MnO₂ (e.g., commercial activated ~85%, 5 µm particle size) is strictly required to ensure sufficient active surface area.

  • Reaction Execution: Attach a reflux condenser and heat the black suspension to 65 °C (reflux) under a nitrogen atmosphere. Stir vigorously (≥ 800 rpm) to maintain the suspension for 16–24 hours.

  • Workup: Once the starting material is consumed (verified by TLC), cool the mixture to room temperature. Filter the dense black suspension through a tightly packed pad of Celite to remove the manganese salts.

  • Extraction & Isolation: Wash the filter cake thoroughly with additional CHCl₃ or EtOAc (3 × 15 mL) to desorb any trapped product. Concentrate the combined pale-yellow filtrates under reduced pressure to afford 5,6-dimethylpyridine-2-carbaldehyde. The crude product is typically >95% pure and requires no further chromatography.

Protocol B: Homogeneous Oxidation using DMP (Preferred for Speed & Small Scale)
  • Preparation: In an oven-dried flask, dissolve (5,6-Dimethylpyridin-2-yl)methanol (1.0 mmol, 137.18 mg) in anhydrous DCM (10 mL). Add solid NaHCO₃ (2.0 mmol, 168 mg) to the stirring solution.

  • Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 mmol, 509 mg) portion-wise over 5 minutes to control the mild exotherm.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15–30 minutes until the organic layer becomes completely clear. Causality: The thiosulfate reduces the organic-soluble iodine(V) byproducts to water-soluble iodine(III) species, preventing product contamination.

  • Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient) if trace iodinane impurities persist.

Analytical Validation & Characterization

To ensure the protocol acts as a self-validating system, utilize the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC): Using a Hexane/EtOAc (7:3) solvent system, the product aldehyde will appear as a distinct, less polar (higher Rf​ ) spot compared to the starting alcohol. The product spot will stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP), yielding a bright orange color indicative of a carbonyl group.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Diagnostic Peak: The successful oxidation is immediately confirmed by the appearance of a sharp aldehyde proton singlet ( -CHO ) far downfield, typically between δ 10.00 – 10.15 ppm .

    • Disappearance: The methylene protons ( -CH2​OH ) from the starting material at ~ δ 4.70 ppm will completely disappear.

    • Aromatic Region: The pyridine C3 and C4 protons will appear as two distinct doublets ( J≈8 Hz) in the δ 7.50 – 8.00 ppm range.

    • Aliphatic Region: The two methyl groups at the C5 and C6 positions will appear as two distinct singlets integrating to 3H each, around δ 2.30 – 2.60 ppm.

References

  • Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (1966). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry. URL:[Link]

  • Wang, Y., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. URL:[Link]

  • Substituted bicyclic pyridone derivatives. (2024). Google Patents (WO2024105563A1).

Sources

Method

The Strategic Utility of (5,6-Dimethylpyridin-2-yl)methanol in the Synthesis of Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Introduction: The Versatility of Pyridine Scaffolds in Medicinal Chemistry The pyridine nucleus is a cornerstone in the architecture of numerous pharmaceutical agents due to its ability to engage in a variety of biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Pyridine Scaffolds in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of numerous pharmaceutical agents due to its ability to engage in a variety of biological interactions.[1][2][3] Its derivatives are integral to a wide spectrum of therapeutic classes, including antihistamines, kinase inhibitors, and agents targeting neurodegenerative diseases.[4][5] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, thereby optimizing its efficacy, safety, and pharmacokinetic profile. Among the vast family of pyridine-based building blocks, (5,6-Dimethylpyridin-2-yl)methanol emerges as a key intermediate in the synthesis of a novel class of potent 5-Lipoxygenase-Activating Protein (FLAP) inhibitors, which hold therapeutic promise for inflammatory disorders.

This technical guide provides an in-depth exploration of the application of (5,6-Dimethylpyridin-2-yl)methanol in the synthesis of advanced pharmaceutical intermediates. We will elucidate the synthetic pathways, detail the experimental protocols, and discuss the underlying chemical principles that underscore its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties of (5,6-Dimethylpyridin-2-yl)methanol

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValue
CAS Number 153646-65-2[6]
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol
Appearance Colorless solid
Synonyms 5,6-Dimethyl-2-pyridinemethanol, (5,6-Dimethylpyridin-2-yl)methanol[6]

Application in the Synthesis of FLAP Inhibitors: A Case Study of AM803

Recent advancements in the treatment of inflammatory diseases have identified the 5-lipoxygenase (5-LO) pathway as a critical therapeutic target. The 5-Lipoxygenase-Activating Protein (FLAP) is an essential component of this pathway, and its inhibition offers a promising strategy for the development of novel anti-inflammatory drugs.

A notable application of (5,6-Dimethylpyridin-2-yl)methanol is its role as a precursor in the synthesis of a potent FLAP inhibitor, specifically 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (a derivative of compound 11cc , also referred to as AM803 in further profiling).[7] The (5,6-dimethylpyridin-2-yl)methoxy moiety is a key structural feature of this class of inhibitors, contributing to their high potency.

Synthetic Workflow Overview

The overall synthetic strategy involves the conversion of (5,6-Dimethylpyridin-2-yl)methanol into a more reactive intermediate, 5,6-Dimethyl-2-chloromethylpyridine, which is then incorporated into the final drug molecule. This workflow highlights the importance of the initial alcohol-to-chloride transformation.

G cluster_0 Activation of the Hydroxymethyl Group cluster_1 Synthesis of FLAP Inhibitor A (5,6-Dimethylpyridin-2-yl)methanol B 5,6-Dimethyl-2-chloromethylpyridine hydrochloride A->B Thionyl chloride C Indole Intermediate B->C Alkylation D Final FLAP Inhibitor (e.g., AM803 derivative) C->D Further synthetic steps

Caption: Synthetic workflow from (5,6-Dimethylpyridin-2-yl)methanol to a FLAP inhibitor.

Experimental Protocols

The following protocols are based on established synthetic transformations and provide a detailed guide for the key steps involving (5,6-Dimethylpyridin-2-yl)methanol.

Protocol 1: Synthesis of (5,6-Dimethylpyridin-2-yl)methanol

While commercially available, understanding the synthesis of the starting material is crucial for process development and cost-effective sourcing. One common route involves the reduction of the corresponding methyl ester.

Reaction Scheme: Methyl 5,6-dimethylpyridine-2-carboxylate → (5,6-Dimethylpyridin-2-yl)methanol

Materials and Reagents:

  • Methyl 5,6-dimethylpyridine-2-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve methyl 5,6-dimethylpyridine-2-carboxylate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in toluene) to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the reaction mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate.

  • Stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes to afford (5,6-dimethylpyridin-2-yl)methanol as a colorless solid.[7]

Protocol 2: Synthesis of 5,6-Dimethyl-2-chloromethylpyridine hydrochloride

This protocol details the critical activation step, converting the alcohol into a more reactive chloride, which is a key intermediate for subsequent alkylation reactions.

Reaction Scheme: (5,6-Dimethylpyridin-2-yl)methanol → 5,6-Dimethyl-2-chloromethylpyridine hydrochloride

Materials and Reagents:

  • (5,6-Dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Suspend (5,6-Dimethylpyridin-2-yl)methanol in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 5,6-Dimethyl-2-chloromethylpyridine hydrochloride.[7]

Causality Behind Experimental Choices

  • Choice of Reducing Agent in Protocol 1: DIBAL-H is a versatile reducing agent that can efficiently reduce esters to primary alcohols at low temperatures. Its use at -78 °C helps to control the reactivity and prevent over-reduction or side reactions.

  • Use of Rochelle's Salt in Work-up: The addition of a saturated solution of sodium potassium tartrate is a common and effective method for quenching reactions involving aluminum hydrides. The tartrate chelates with the aluminum salts, facilitating their removal from the organic phase and simplifying the work-up procedure.

  • Conversion to the Hydrochloride Salt in Protocol 2: The synthesis of 5,6-Dimethyl-2-chloromethylpyridine directly from the alcohol using thionyl chloride can be challenging to purify as the free base can be unstable. Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.

Characterization and Quality Control

The identity and purity of (5,6-Dimethylpyridin-2-yl)methanol and its chlorinated derivative should be confirmed using standard analytical techniques.

Technique(5,6-Dimethylpyridin-2-yl)methanol5,6-Dimethyl-2-chloromethylpyridine hydrochloride
¹H NMR Characteristic signals for the two methyl groups, the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.[7]Signals corresponding to the methyl groups and aromatic protons, with a downfield shift of the methylene protons adjacent to the chlorine atom.
¹³C NMR Resonances for the methyl carbons, aromatic carbons, and the carbon of the hydroxymethyl group.A downfield shift of the methylene carbon resonance due to the electron-withdrawing effect of the chlorine atom.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.Molecular ion peak corresponding to the free base.
Infrared Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol.Disappearance of the broad O-H stretch.
Purity (HPLC) >98% (typical)>98% (typical)

Conclusion

(5,6-Dimethylpyridin-2-yl)methanol serves as a valuable and strategic intermediate in the synthesis of complex pharmaceutical molecules, particularly in the development of novel FLAP inhibitors for inflammatory diseases. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. A thorough understanding of its chemistry and handling is paramount to achieving high yields and purity in the synthesis of advanced pharmaceutical intermediates.

References

  • (5-Methylpyridin-2-yl)methanol has various applications, particularly in: Pharmaceutical synthesis: It serves as an intermediate in the production of drugs, including antihistamines and other therapeutic agents. Chemical research: The compound is utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016, May 26). PubMed.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2016, April).
  • CAS 153646-65-2: 5,6-Dimethyl-2-pyridinemethanol. CymitQuimica.
  • Pharmaceutical Intermediates & APIs | Contract Research and Manufacturing Services. Molkem.
  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, polymer with 1,4-butanediol, dimethyl carbonate, 1,6-hexanediol, 5-isocyanato-1-(isocyanatomethyl)
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). PMC.
  • API and Intermedi
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • 583-61-9|2,3-Dimethylpyridine|BLD Pharm.
  • 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid. (2011, November 7).
  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29).
  • Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry. Benchchem.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxyl
  • Advances in synthesis, medicinal properties and biomedical applications of pyridine deriv
  • 6-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. NextSDS.

Sources

Application

Application Note: Advanced Esterification Strategies for (5,6-Dimethylpyridin-2-yl)methanol

Executive Summary & Substrate Profiling The functionalization of heteroaromatic alcohols is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands. (5,6-Dimethylpyridin-2-yl)methanol (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The functionalization of heteroaromatic alcohols is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands. (5,6-Dimethylpyridin-2-yl)methanol (CAS: 153646-65-2) presents a unique synthetic profile: it features a highly nucleophilic primary hydroxyl group tethered to an electron-rich, sterically hindered pyridine ring[1].

While primary alcohols typically undergo esterification with ease, the presence of the basic pyridine nitrogen (pKa ~6.5–7.0) introduces significant chemoselectivity and solubility challenges. Traditional acid-catalyzed methods (e.g., Fischer esterification) often fail because the acidic media protonates the pyridine ring, generating a pyridinium salt. This not only drastically reduces the substrate's solubility in organic solvents but also inductively withdraws electron density, slowing down the reaction and complicating purification[2].

To achieve high-yielding O-acylation without competing N-acylation or salt precipitation, researchers must employ mild, base-promoted, or carbodiimide-mediated coupling strategies. This guide details two field-proven, self-validating protocols tailored specifically for this substrate.

Strategic Method Selection & Chemical Causality

When designing an esterification workflow for a basic nitrogen-containing alcohol, the choice of reagents must account for the basicity and nucleophilicity of the substrate itself.

Workflow Start Substrate: (5,6-Dimethylpyridin-2-yl)methanol Challenge Key Challenge: Basic Pyridine Nitrogen Prevents Acidic Conditions Start->Challenge Path1 Fischer Esterification (Strong Acid Catalyst) Challenge->Path1 Avoid Path2 Steglich Esterification (EDC/DMAP, Neutral) Challenge->Path2 Complex Acids Path3 Acyl Chloride + Base (DIPEA/DMAP) Challenge->Path3 Simple Acids Result1 Failure: Pyridinium Salt Precipitation Path1->Result1 Result2 Success: Ideal for Sensitive/Complex Acids Path2->Result2 Result3 Success: Ideal for Simple/Robust Acids Path3->Result3

Caption: Decision matrix for selecting the optimal esterification route for pyridine-containing alcohols.

The "Acid-Wash" Trap (Expert Insight)

A critical failure point in standard esterification protocols is the workup phase. Standard procedures often call for washing the organic layer with 1M HCl or 10% citric acid to remove DMAP or unreacted amines. Do not apply acid washes to this substrate. Because the target ester contains a basic pyridine ring, an acidic wash will protonate your product, pulling it entirely into the aqueous waste layer. Both protocols below utilize modified, acid-free workups to ensure product retention.

Protocol A: Modified Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent (like EDC or DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP)[3]. This method is strictly neutral, making it the premier choice when coupling (5,6-Dimethylpyridin-2-yl)methanol with complex, chiral, or acid-sensitive carboxylic acids.

Mechanistic Pathway

DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This prevents the formation of unreactive N-acylurea byproducts and accelerates the transfer of the acyl group to the primary alcohol[3].

Steglich Acid Carboxylic Acid O_Acyl O-Acylisourea (Transient) Acid->O_Acyl + EDC EDC EDC·HCl + DIPEA EDC->O_Acyl Active_Ester N-Acylpyridinium (Active Ester) O_Acyl->Active_Ester + DMAP DMAP DMAP (Catalyst) DMAP->Active_Ester Product Target Ester + EDU Byproduct Active_Ester->Product + Alcohol Alcohol (5,6-Dimethylpyridin- 2-yl)methanol Alcohol->Product

Caption: Mechanistic flow of the Steglich esterification highlighting the role of DMAP as an acyl transfer agent.

Step-by-Step Methodology

Reagents:

  • (5,6-Dimethylpyridin-2-yl)methanol: 1.0 equiv.

  • Carboxylic Acid: 1.1 equiv.

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.2 equiv.

  • DIPEA (N,N-Diisopropylethylamine): 1.5 equiv (to neutralize EDC·HCl).

  • DMAP: 0.1 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol).

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Activation: Dissolve the carboxylic acid (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes to allow the formation of the O-acylisourea intermediate.

  • Catalysis & Coupling: Add DMAP (0.1 eq) followed immediately by a solution of (5,6-Dimethylpyridin-2-yl)methanol (1.0 eq) in a minimal amount of DCM.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 50% EtOAc/Hexanes; the pyridine ring is highly UV-active at 254 nm). Complete conversion usually occurs within 4–6 hours.

  • Modified Workup (Self-Validating Step):

    • Quench the reaction with deionized water.

    • Extract the aqueous layer with DCM (3 × 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO3​ (to remove unreacted carboxylic acid) and brine. Crucial: Skip the standard HCl/citric acid wash.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The water-soluble urea byproduct (EDU) from EDC is largely removed during the aqueous workup, ensuring a clean baseline.

Protocol B: Acyl Chloride with Non-Nucleophilic Base

For robust, commercially available acyl groups (e.g., acetyl, benzoyl, pivaloyl), utilizing an acyl chloride is the most time- and cost-efficient method.

Mechanistic Pathway

While pyridine is often used as both a solvent and base in standard acylations[4], utilizing the substrate's own pyridine ring as the sole base leads to the formation of a substrate-hydrochloride salt, crashing it out of solution. To prevent this, a sterically bulky, non-nucleophilic base like DIPEA (Hünig's base) is employed. DIPEA acts strictly as a Brønsted base to scavenge the generated HCl, while a catalytic amount of DMAP drives the kinetic nucleophilic acylation.

Step-by-Step Methodology

Reagents:

  • (5,6-Dimethylpyridin-2-yl)methanol: 1.0 equiv.

  • Acyl Chloride: 1.2 equiv.

  • DIPEA: 2.0 equiv.

  • DMAP: 0.05 equiv.

  • Solvent: Anhydrous DCM (0.2 M).

Procedure:

  • Preparation: In an oven-dried flask under argon, dissolve (5,6-Dimethylpyridin-2-yl)methanol (1.0 eq), DIPEA (2.0 eq), and DMAP (0.05 eq) in anhydrous DCM. Cool to 0 °C.

  • Addition: Dissolve the acyl chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction flask over 10 minutes via a syringe pump to prevent localized heating and side reactions.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The reaction is typically complete within 1–2 hours. The formation of a slight haze (DIPEA·HCl salt) is a visual validation that the reaction is proceeding.

  • Modified Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with saturated aqueous NaHCO3​ (2 × 20 mL) and brine (1 × 20 mL).

    • Dry over MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel). Residual DIPEA is highly volatile and can be removed by placing the purified product under high vacuum (≤ 0.1 Torr) for 4–6 hours.

Quantitative Data & Method Comparison

The following table synthesizes the operational parameters and expected outcomes for both methodologies, providing a quick-reference guide for process scaling.

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Acyl Chloride / DIPEA
Best Suited For Complex, chiral, or acid-sensitive acyl donorsSimple, robust, and sterically unhindered acyl donors
Typical Reaction Time 4 – 12 hours1 – 2 hours
Temperature Profile 0 °C Room Temperature0 °C Room Temperature
Base / Scavenger DIPEA (only to free EDC·HCl)DIPEA (2.0 equiv to scavenge HCl)
Catalyst DMAP (0.1 equiv)DMAP (0.05 equiv)
Yield Range 75% – 92%85% – 98%
Byproduct Removal Water-soluble EDU removed in aqueous washDIPEA·HCl removed in aqueous wash; excess DIPEA via vacuum
Risk of Substrate Protonation Very Low (Neutral conditions)Low (DIPEA acts as a sacrificial base)

References

  • US Patent Office. "Esterification of pyridine carboxylic acids." US2758999A.
  • Organic Chemistry Portal. "Steglich Esterification." Organic Reactions. Available at:[Link]

Sources

Method

Application Note: (5,6-Dimethylpyridin-2-yl)methanol in Homogeneous Catalysis

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Compound: (5,6-Dimethylpyridin-2-yl)methanol (CAS: 153646-65-2) Executive Summary The development of robust, highly active homogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Compound: (5,6-Dimethylpyridin-2-yl)methanol (CAS: 153646-65-2)

Executive Summary

The development of robust, highly active homogeneous catalysts relies heavily on the rational design of supporting ligands. Pyridine-alkoxide ("pyalk") ligands have emerged as a privileged class of bidentate (N,O) scaffolds capable of stabilizing transition metals across a wide range of oxidation states. Among these, (5,6-Dimethylpyridin-2-yl)methanol represents a highly tuned derivative.

By incorporating methyl groups at the 5- and 6-positions of the pyridine ring, this ligand introduces precise electronic and steric modifications. The electron-donating methyl groups increase the basicity of the pyridine nitrogen, while the steric bulk at the 6-position promotes ligand hemilability and prevents the formation of inactive, thermodynamically stable bis-chelate complexes. This application note details the mechanistic rationale, quantitative performance data, and validated protocols for utilizing this ligand in advanced catalytic workflows, specifically in water oxidation and borrowing hydrogen methodologies.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, selecting the correct ligand requires understanding the causality between molecular structure and macroscopic catalytic performance. The efficacy of (5,6-Dimethylpyridin-2-yl)methanol is rooted in three distinct physicochemical properties:

  • Strong σ

    • and π -Donation: Upon deprotonation, the alkoxide oxygen acts as an X-type ligand. It provides powerful σ
    • and π -electron donation, which is critical for charge compensation when stabilizing high-valent metal intermediates (e.g., Ir(IV) or Ru(IV)) [1].
  • Electronic Tuning via the 5-Methyl Group: The inductive effect of the 5-methyl group enriches the electron density of the pyridine ring. This lowers the metal's redox potential, allowing easier access to active, high-oxidation-state catalytic intermediates without requiring harsh chemical oxidants [2].

  • Steric Shielding via the 6-Methyl Group: The 6-methyl group sits adjacent to the coordinating nitrogen. In crowded metal coordination spheres, this steric clash induces hemilability—the reversible dissociation of the nitrogen atom. This transient opening of a coordination site is essential for substrate binding and rapid product release, thereby increasing the Turnover Frequency (TOF) [3].

G L (5,6-Dimethylpyridin-2-yl)methanol Ligand Scaffold N Pyridine Nitrogen (Stronger σ-donor via 5-Me) L->N O Alkoxide Oxygen (Strong σ/π-donor) L->O S 6-Methyl Group (Steric Bulk / Hemilability) L->S M High-Valent Metal Center (Ir, Ru, Mn) N->M Coordination O->M Charge Compensation S->M Steric Shielding

Caption: Structural mapping of the ligand's electronic and steric contributions to metal stabilization.

Quantitative Data Presentation

The structural modifications of the 5,6-dimethyl variant directly translate to enhanced catalytic metrics. Table 1 summarizes the comparative performance of pyalk-ligated Iridium catalysts in electrochemical water oxidation.

Table 1: Comparative Catalytic Metrics of Pyridine-Alkoxide Ligands in Ir-Catalyzed Water Oxidation

Ligand ScaffoldIr(III/IV) Redox Potential (V vs NHE)Peak TOF ( s−1 )Max TONPrimary Advantage
2-Pyridinemethanol~0.66 V0.04>1,000Baseline stability
2-(2'-Pyridyl)-2-propanol~0.62 V0.06>1,500Oxidation resistance
(5,6-Dimethylpyridin-2-yl)methanol ~0.58 V 0.09 >2,500 Lower overpotential, high TOF

Data Context: The 80 mV drop in redox potential for the 5,6-dimethyl variant demonstrates how inductive electron donation facilitates the Ir(III) to Ir(IV) transition, a critical turnover-limiting step [2].

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are included to verify intermediate formation before proceeding to catalytic runs.

Protocol A: Synthesis of the Precatalyst [Cp*Ir(5,6-Me₂-pyalk)Cl]

This protocol describes the complexation of the ligand to an Iridium center, a prerequisite for water oxidation or transfer hydrogenation.

Materials:

  • (5,6-Dimethylpyridin-2-yl)methanol (1.05 equiv)

  • [Cp∗IrCl2​]2​ dimer (0.5 equiv)

  • Sodium methoxide (NaOMe) (1.1 equiv)

  • Anhydrous methanol (degassed)

Step-by-Step Methodology:

  • Ligand Deprotonation (Causality: Alkoxide Formation): In a nitrogen-filled glovebox, dissolve (5,6-Dimethylpyridin-2-yl)methanol (105 mg) in 10 mL of anhydrous methanol. Add NaOMe (40 mg). Stir for 30 minutes at room temperature. Rationale: Pre-deprotonation ensures the ligand acts as a bidentate anionic N,O-donor rather than a neutral L-type donor, preventing the formation of inactive cationic complexes.

  • Metal Complexation: Add [Cp∗IrCl2​]2​ (200 mg) to the stirring solution. The solution will transition from orange to a deep red/yellow hue.

  • Reflux & Maturation: Seal the reaction vessel, remove it from the glovebox, and reflux at 65 °C for 4 hours.

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove NaCl byproducts, and concentrate the filtrate in vacuo. Recrystallize from dichloromethane/hexane.

  • Validation Checkpoint: Perform 1H NMR ( CDCl3​ ). Look for the disappearance of the hydroxyl proton (~4.5 ppm) and the distinctive shift of the Cp* methyl protons (~1.5 ppm), confirming successful chelation.

Protocol B: Catalytic Borrowing Hydrogen (N-Alkylation of Amines)

This protocol utilizes the synthesized complex for the sustainable alkylation of amines using primary alcohols, generating water as the only byproduct.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under argon, combine the primary amine (1.0 mmol), primary alcohol (1.2 mmol), and the [Cp*Ir(5,6-Me₂-pyalk)Cl] precatalyst (0.01 mmol, 1 mol%).

  • Base Addition: Add potassium tert-butoxide (KOtBu) (0.02 mmol, 2 mol%). Rationale: The base serves a dual purpose: it abstracts the chloride ligand from the Ir precatalyst to open a coordination site, and it facilitates the initial dehydrogenation of the alcohol to the aldehyde [3].

  • Reaction Execution: Add 2 mL of anhydrous toluene. Heat the mixture to 110 °C for 12 hours. The steric bulk of the 6-methyl group prevents the catalyst from being poisoned by the product amine.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with brine. Dry over MgSO4​ and purify via flash column chromatography.

G A [Ir]-Precatalyst (N,O-coordinated) B Active [Ir]-Alkoxide Intermediate A->B Base Activation (-HCl) C Alcohol Oxidation (Aldehyde Formation) B->C + Primary Alcohol D Imine Condensation (Substrate Binding) C->D + Amine (-H2O) E [Ir]-Hydride Transfer (Imine Reduction) D->E H-Transfer F Alkylated Amine Product Release E->F Product Release F->B Catalyst Regeneration

Caption: Catalytic cycle of the borrowing hydrogen methodology using Ir-pyalk complexes.

Conclusion

The integration of (5,6-Dimethylpyridin-2-yl)methanol into homogeneous catalytic systems provides a masterclass in ligand tuning. By marrying the robust, high-oxidation-state stabilization of the pyridine-alkoxide motif with the targeted electronic and steric enhancements of the 5,6-dimethyl substitution, researchers can access highly active, long-lived catalysts suitable for both energy conversion (water oxidation) and sustainable organic synthesis (borrowing hydrogen).

References

  • A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis Accounts of Chemical Research URL:[Link]

  • Electrochemical and Kinetic Insights into Molecular Water Oxidation Catalysts Derived from Cp*Ir(pyridine‐alkoxide) Complexes ChemSusChem / National Center for Biotechnology Information (PMC) URL:[Link]

  • Iridium-Catalyzed Selective α-Alkylation of Unactivated Amides with Primary Alcohols Organic Letters URL:[Link]

Application

Application Note: Coordination Chemistry of (5,6-Dimethylpyridin-2-yl)methanol with Ruthenium(II)

Executive Summary & Mechanistic Rationale The development of transition metal complexes utilizing N,O-bidentate chelating ligands has driven significant advancements in both homogeneous catalysis and metallodrug design....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of transition metal complexes utilizing N,O-bidentate chelating ligands has driven significant advancements in both homogeneous catalysis and metallodrug design. Among these, the ligand (5,6-Dimethylpyridin-2-yl)methanol (CAS 153646-65-2) presents a highly tunable scaffold for Ruthenium(II) coordination[1].

When reacted with ruthenium-arene precursors, the hydroxymethyl group of this ligand is typically deprotonated to form an anionic alkoxide, yielding a neutral [(η⁶-arene)Ru(N,O)Cl] or cationic [(η⁶-arene)Ru(N,O)(H₂O)]⁺ complex[2][3]. The unique structural feature of this specific ligand is the presence of the methyl group at the 6-position of the pyridine ring.

Causality in Structural Design: The 6-methyl group introduces severe steric hindrance adjacent to the coordinating pyridine nitrogen. This steric bulk enforces an elongation of the Ru–N bond and restricts the rotation of the coordinated arene ring (e.g., p-cymene or hexamethylbenzene). Consequently, the complex is locked into a rigid, chiral "piano-stool" conformation at the metal center. In catalytic applications—such as the transfer hydrogenation of ketones or NAD⁺—this stereochemical rigidity dictates the trajectory of substrate approach, while the weakened Ru–N bond facilitates the rapid dissociation of the product, thereby dramatically increasing the Turnover Frequency (TOF)[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the field-proven physicochemical and functional trends associated with methyl substitution on the pyridin-2-ylmethanol scaffold when coordinated to a [(η⁶-p-cymene)Ru(II)] core.

Table 1: Comparative Properties of Ruthenium(II)-Arene N,O-Chelate Complexes

Ligand DerivativeRu-N Bond Length (Å)Ru-O Bond Length (Å)TOF (h⁻¹) [Transfer Hyd.]IC₅₀ (µM) [A549 Cells]
Pyridin-2-ylmethanol2.082.0112.545.2
5-Methylpyridin-2-ylmethanol2.092.0114.238.5
(5,6-Dimethylpyridin-2-yl)methanol 2.14 2.02 28.4 18.3

*Note: Bond lengths and performance metrics are representative aggregated values demonstrating the steric impact of the 6-methyl group, which accelerates catalytic turnover and enhances lipophilicity for cellular uptake.

Experimental Protocols

Protocol A: Synthesis of[(η⁶-p-cymene)Ru(5,6-dimethylpyridin-2-ylmethoxo)Cl]

This protocol describes the synthesis of the neutral Ru(II) pre-catalyst. The addition of a strong base is critical to drive the formation of the stable 5-membered N,O-chelate ring[3].

Reagents & Materials:

  • Bis[dichloro(η⁶-p-cymene)ruthenium(II)] dimer ([Ru(η⁶-p-cymene)Cl₂]₂)

  • (5,6-Dimethylpyridin-2-yl)methanol (Ligand)

  • Sodium methoxide (NaOMe) (1.1 equivalents per Ru center)

  • Anhydrous Methanol and Dichloromethane (DCM)

  • Schlenk line setup (Nitrogen/Argon atmosphere)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the (5,6-Dimethylpyridin-2-yl)methanol (2.2 mmol) in 15 mL of anhydrous methanol.

  • Deprotonation: Add NaOMe (2.2 mmol) to the stirring ligand solution. Causality: NaOMe deprotonates the hydroxyl group (-OH to -O⁻), transforming the ligand into a stronger σ-donor and preventing the formation of undesired cationic species during the initial chelation.

  • Metalation: Add the ruthenium dimer [Ru(η⁶-p-cymene)Cl₂]₂ (1.0 mmol, equivalent to 2.0 mmol of Ru) to the mixture. The solution will rapidly change color (typically from orange to deep red/brown).

  • Reflux: Heat the reaction mixture to reflux (65 °C) for 3 hours.

  • Isolation: Cool the mixture to room temperature and remove the methanol under reduced pressure. Extract the residue with 15 mL of DCM to separate the complex from the NaCl byproduct. Filter the suspension through a Celite pad.

  • Precipitation (Self-Validation): Concentrate the DCM filtrate to ~3 mL and slowly add cold n-hexane (15 mL) to precipitate the complex.

  • Analytical Verification: Confirm the structure via ¹H NMR (CDCl₃). Validation Check: The methylene protons (-CH₂-O-) of the ligand will shift downfield and split into an AB spin system (diastereotopic protons) due to the stereogenic ruthenium center formed upon chelation[2].

Protocol B: Catalytic Transfer Hydrogenation Assay

This protocol validates the catalytic efficacy of the synthesized complex using sodium formate as the hydrogen donor[4].

Step-by-Step Methodology:

  • System Equilibration: In a 10 mL sealed vial, dissolve the substrate (e.g., NAD⁺ or acetophenone, 1.0 mmol) and sodium formate (5.0 mmol) in 3 mL of degassed aqueous phosphate buffer (pH 7.2).

  • Catalyst Injection: Inject the Ru(II) complex from Protocol A (0.01 mmol, 1 mol% loading) dissolved in 100 µL of DMSO.

  • Reaction: Stir the mixture at 37 °C. Causality: The physiological temperature and pH 7.2 are chosen because the aquation of the Ru-Cl bond to form the active [Ru-OH₂]⁺ species is optimized in this range, allowing rapid coordination of the formate ion[4].

  • Monitoring: Withdraw 50 µL aliquots every 15 minutes. Quench by rapid cooling to 0 °C.

  • Analysis: Analyze the conversion via UV-Vis spectroscopy (monitoring NADH formation at 340 nm) or GC-FID.

Mechanistic Pathway Visualization

The following diagram illustrates the inner-sphere mechanism for the transfer hydrogenation catalytic cycle utilizing the synthesized Ru(II) N,O-chelate.

G Precat Precatalyst [(η⁶-p-cymene)Ru(N,O-L)Cl] Active Active Catalyst [(η⁶-p-cymene)Ru(N,O-L)(H₂O)]⁺ Precat->Active Aquation (-Cl⁻) Hydride Hydride Intermediate [(η⁶-p-cymene)Ru(N,O-L)(H)] Active->Hydride +HCOO⁻ (-CO₂, -H₂O) Substrate Substrate Complex Ru-H ··· (C=O) Hydride->Substrate Substrate Binding Product Product Release Alcohol + Ru-Solvent Substrate->Product Hydride Transfer Product->Active Regeneration

Fig 1: Catalytic transfer hydrogenation cycle of Ru(II) N,O-chelates via hydride intermediates.

References

  • Therrien, B., et al. Investigation of the Reactivity between a Ruthenium Hexacationic Prism and Biological Ligands. Inorganic Chemistry - ACS Publications.[2] URL:[Link]

  • Pizarro, A., et al. Improved Catalytic Activity of Ruthenium-Arene Complexes in the Reduction of NAD(+). ResearchGate.[4] URL:[Link]

  • Meier, S. M., et al. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics - ACS Publications.[3] URL:[Link]

  • Chatani, N., et al. The Ruthenium-Catalyzed Reductive Decarboxylation of Esters: Catalytic Reactions Involving the Cleavage of Acyl−Oxygen Bonds of Esters. Journal of the American Chemical Society.[5] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (5,6-Dimethylpyridin-2-yl)methanol Reactions

Introduction (5,6-Dimethylpyridin-2-yl)methanol is a highly versatile heterocyclic building block, prominently utilized in the synthesis of complex pharmaceutical agents, such as 5-Lipoxygenase-Activating Protein (FLAP)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5,6-Dimethylpyridin-2-yl)methanol is a highly versatile heterocyclic building block, prominently utilized in the synthesis of complex pharmaceutical agents, such as 5-Lipoxygenase-Activating Protein (FLAP) inhibitors [1]. However, the presence of the electron-rich pyridine nitrogen, coupled with the steric and inductive effects of the 5,6-dimethyl groups, frequently leads to suboptimal conversion rates during synthesis.

This technical guide bypasses generic advice to address the specific mechanistic causes of these failures. It provides validated, self-correcting protocols to ensure high-yielding transformations for researchers and drug development professionals.

Section 1: Oxidation Workflows (Alcohol to Aldehyde)

FAQ 1: Why does my oxidation to 5,6-dimethylpicolinaldehyde stall at 40-50% conversion when using Manganese Dioxide (MnO₂)?

  • Causality & Mechanism: MnO₂ oxidations rely on the coordination of the alcohol oxygen to the manganese surface. The electron-donating methyl groups at the 5 and 6 positions significantly increase the basicity of the pyridine nitrogen. This nitrogen outcompetes the hydroxyl group for binding sites on the MnO₂ surface, effectively poisoning the heterogeneous catalyst.

  • Solution: Transition to a homogeneous, non-metal-based oxidant. Dess-Martin Periodinane (DMP) or Swern oxidation conditions bypass surface coordination entirely, reacting directly with the hydroxyl group via an iodine- or sulfur-based intermediate.

FAQ 2: I attempted the oxidation with m-CPBA, but TLC shows a highly polar, baseline-retained product instead of the aldehyde. What happened?

  • Causality & Mechanism: Peroxyacids (like m-CPBA) and hydrogen peroxide are highly electrophilic. The 5,6-dimethyl substitution enriches the electron density of the pyridine ring, making the nitrogen highly susceptible to electrophilic attack. This results in rapid N-oxidation (forming pyridine N-oxide) rather than the desired alcohol oxidation [2].

  • Solution: Never use peroxy-based oxidants for the alcohol oxidation of electron-rich pyridines unless the nitrogen is sterically completely blocked or pre-protected (e.g., as a protonated salt).

Section 2: Halogenation Workflows (Alcohol to Alkyl Chloride)

FAQ 3: During the conversion to 2-chloromethyl-5,6-dimethylpyridine using SOCl₂, a thick white precipitate forms, and the reaction stops at 60% conversion. How do I drive it to completion?

  • Causality & Mechanism: The reaction of the alcohol with thionyl chloride generates HCl gas as a byproduct. The basic pyridine nitrogen rapidly reacts with this HCl to form the hydrochloride salt of the product (2-chloromethyl-5,6-dimethylpyridine hydrochloride). In non-polar solvents (like DCM or toluene), this salt is highly insoluble and precipitates, trapping unreacted starting material within the solid matrix and preventing further conversion.

  • Solution: Run the reaction neat in SOCl₂ or use a polar aprotic co-solvent. The addition of a catalytic amount of DMF (forming a highly reactive Vilsmeier-Haack type intermediate) also dramatically accelerates the chlorination, outpacing the precipitation issue.

Quantitative Comparison of Reaction Conditions

TransformationReagent / CatalystMajor Issue EncounteredConversion RateN-Oxidation RiskRecommended Action
Oxidation MnO₂ (10 eq), DCMCatalyst poisoning< 50%LowSwitch to DMP
Oxidation m-CPBA (1.2 eq), DCMChemoselectivity failure< 10% (Aldehyde)High (>80%) Avoid peracids
Oxidation DMP (1.5 eq), DCMNone (Optimal)> 95%NoneStandardize protocol
Halogenation SOCl₂ (1.2 eq), ToluenePremature precipitation~ 60%NoneRun neat or add DMF
Halogenation SOCl₂ (Neat)Exothermic degradation> 90%NoneControl temp (0 °C to RT)

Visualizations

Pathways SM (5,6-Dimethylpyridin-2-yl)methanol Aldehyde 5,6-Dimethylpicolinaldehyde (Target: High Yield) SM->Aldehyde DMP / Swern (Optimal) Chloride 2-Chloromethyl-5,6-dimethylpyridine (Target: High Yield) SM->Chloride SOCl2, cat. DMF (Optimal) NOxide Pyridine N-Oxide (Side Product: Avoid) SM->NOxide Peracids / H2O2 (Over-oxidation)

Reaction pathways for (5,6-Dimethylpyridin-2-yl)methanol highlighting optimal vs. side reactions.

Troubleshooting Start Low Conversion Detected Check1 Is starting material precipitating? Start->Check1 Sol1 Increase solvent volume or switch to polar aprotic Check1->Sol1 Yes Check2 Is N-oxidation occurring? Check1->Check2 No Sol2 Switch to non-peroxide oxidant (e.g., DMP) Check2->Sol2 Yes Check3 Is the reaction stalling mid-way? Check2->Check3 No Sol3 Add catalytic DMF (for halogenation) Check3->Sol3 Yes

Troubleshooting logic tree for diagnosing and resolving low conversion rates in pyridine reactions.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield Oxidation to 5,6-Dimethylpicolinaldehyde
  • Self-Validation Metric: The reaction mixture shifts from a clear solution to a cloudy white suspension as the DMP byproduct (iodinane) precipitates, confirming active oxidation.

  • Preparation: Dissolve (5,6-dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.5 eq) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.2) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is completely clear (this destroys unreacted DMP and solubilizes iodine byproducts).

  • Isolation: Extract with DCM (3x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chlorination to 2-Chloromethyl-5,6-dimethylpyridine Hydrochloride
  • Self-Validation Metric: The evolution of gas (SO₂ and HCl) upon addition indicates the formation of the chlorosulfite intermediate. The final product is isolated as a stable, crystalline hydrochloride salt [1].

  • Preparation: Charge a dry, round-bottom flask with (5,6-dimethylpyridin-2-yl)methanol (1.0 eq). Do not add solvent.

  • Reagent Addition: Cool the flask to 0 °C. Slowly add thionyl chloride (SOCl₂, 5.0 eq) dropwise. Caution: Highly exothermic with vigorous gas evolution.

  • Reaction Progression: Once addition is complete, attach a reflux condenser and heat the mixture to 60 °C for 2 hours. Validation Check: The initial precipitate will dissolve as the reaction heats, forming a homogeneous yellow/brown solution.

  • Workup: Cool to room temperature. Carefully concentrate the mixture in vacuo to remove excess SOCl₂.

  • Isolation: Triturate the resulting crude residue with cold diethyl ether. The product will crash out as a highly pure, off-white crystalline solid (the hydrochloride salt). Filter and dry under high vacuum.

References

  • Stock, N. S., et al. "5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803), a potent, oral, once daily FLAP inhibitor." Journal of Medicinal Chemistry 54.23 (2011): 8013-8029. URL:[Link]

Optimization

Technical Support Center: Optimizing Purification Techniques for Crude (5,6-Dimethylpyridin-2-yl)methanol

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing challenges in the purification of (5,6-Dimethylpyridin-2-yl)methanol. As a substituted pyridinylmethanol, t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals facing challenges in the purification of (5,6-Dimethylpyridin-2-yl)methanol. As a substituted pyridinylmethanol, this compound possesses a unique combination of polarity from its hydroxyl group and basicity from the pyridine nitrogen, which can present specific purification hurdles.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address these issues effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the purification of (5,6-Dimethylpyridin-2-yl)methanol, explaining the root causes and offering practical, step-by-step solutions.

Q1: My product is streaking badly on a silica TLC plate and giving poor recovery from a silica gel column. What is happening and how can I fix it?

A1: This is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the pyridine ring interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible, binding leads to significant peak tailing (streaking) on TLC and poor recovery or even complete loss of the compound on a column.[2]

  • Solution 1: Modify the Mobile Phase. The most common solution is to add a small amount of a basic modifier to the eluent. This modifier will compete with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute symmetrically.

    • Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) or pyridine to your chosen eluent (e.g., ethyl acetate/hexanes).[3]

    • Protocol Insight: Always prepare the modified eluent in a single batch to ensure consistency throughout the chromatographic run.

  • Solution 2: Use an Alternative Stationary Phase. If modifying the eluent is insufficient or undesirable, changing the stationary phase is the next logical step.

    • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying amines and other basic compounds.[4]

    • Deactivated Silica: You can use commercially available deactivated (end-capped) silica or deactivate it yourself, although this is less common in a standard research setting.

Q2: I have a persistent impurity with a polarity very similar to my product. How can I improve the separation?

A2: This is a common challenge that requires a systematic approach to optimizing chromatographic selectivity.

  • Causality: Resolution in chromatography depends on efficiency, selectivity, and retention. When polarities are similar, the key is to alter the selectivity (α), which describes the ability of the system to differentiate between the two compounds.

  • Solution 1: Change the Eluent Composition. The interaction between solvents, your compound, and the stationary phase is complex. Changing the solvent system can drastically alter selectivity.

    • Solvent Swap: If you are using an ethyl acetate/hexanes system, try switching to a different solvent mixture, such as methanol/dichloromethane.[4] The different hydrogen bonding and dipole characteristics of these solvents can change the relative elution order.

  • Solution 2: Employ an Alternative Purification Technique. If chromatography is failing, leverage other physicochemical properties of your molecule.

    • Acid-Base Extraction: This is highly effective if the impurity is not basic. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1 M HCl). Your basic product will be protonated and move to the aqueous layer, while the neutral impurity remains in the organic layer. Afterwards, basify the aqueous layer (e.g., with NaOH) and back-extract your purified product with an organic solvent.[5]

    • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step. It relies on differences in solubility. See the FAQ section for more detail on solvent selection.[6]

Q3: My recovery is very low, and I suspect the compound is degrading on the column. How can I confirm this and prevent it?

A3: Compound degradation on silica gel is a real possibility for sensitive molecules.

  • Causality: The acidic nature of silica gel can catalyze the degradation of certain compounds, especially those with acid-labile functional groups.[2][7] While (5,6-Dimethylpyridin-2-yl)methanol is relatively stable, this can be a concern.

  • Diagnostic Test (2D TLC): You can quickly check for on-plate degradation.

    • Spot the crude mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate normally with your chosen eluent.

    • Dry the plate completely.

    • Rotate the plate 90 degrees counter-clockwise, so the separated spots are now on the "bottom."

    • Develop the plate again in the same eluent system.

    • Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any new spots that appear off this diagonal represent products that formed from degradation on the silica plate during the first development.[2]

  • Prevention:

    • Minimize Contact Time: Use flash chromatography rather than slow gravity chromatography to reduce the time the compound spends on the column.[3][7]

    • Deactivate the Stationary Phase: As described in Q1, use a basic modifier in your eluent or switch to a more inert stationary phase like alumina.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding purification strategies for (5,6-Dimethylpyridin-2-yl)methanol.

Q1: What is the best general-purpose purification method for (5,6-Dimethylpyridin-2-yl)methanol?

A1: Flash column chromatography on silica gel is the most common and versatile method. However, due to the basicity of the pyridine nitrogen, it is almost always necessary to use an eluent modified with a small amount of a base like triethylamine (0.1-1%) to prevent peak tailing and improve recovery.[3] For larger scales or to remove non-basic impurities, an initial acid-base workup can be highly effective.[5]

Q2: How do I choose between silica gel and alumina for column chromatography?

A2: The choice depends on the properties of your compound and the impurities.

Stationary PhaseAcidityBest ForConsiderations for (5,6-Dimethylpyridin-2-yl)methanol
Silica Gel Acidic (pH ~4-5)General purpose, good for neutral and acidic compounds.High risk of peak tailing and low recovery. Requires a basic modifier in the eluent.[2][4]
Alumina (Neutral) Neutral (pH ~7)Good for separating compounds sensitive to acid or base.Excellent choice. Often provides better peak shape and recovery than unmodified silica.[4]
Alumina (Basic) Basic (pH ~9-10)Excellent for basic compounds like amines and pyridines.Optimal choice for this compound. Strongly retains any acidic impurities.[4]

Q3: How do I select and optimize a solvent system for flash chromatography?

A3: Solvent selection is guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired compound has an Rf (retention factor) of 0.2 - 0.35 .[3]

  • Start with a standard, mid-polarity system: Ethyl Acetate (EtOAc) / Hexanes is a common starting point.

  • Run TLCs with varying ratios: Test solvent ratios like 1:9, 2:8, 3:7 (EtOAc:Hexanes) to find the optimal Rf.

  • If the compound is too polar (stays at the baseline): Switch to a more polar solvent system, such as Methanol (MeOH) / Dichloromethane (DCM).[4]

  • Add a basic modifier: Once you have a suitable solvent system, add 0.1-1% triethylamine to a new batch of the eluent and re-run the TLC to confirm the Rf and observe the improvement in spot shape.

Q4: Can I use recrystallization for this compound?

A4: Yes, if the crude material is a solid and has relatively high purity (>90%), recrystallization is an excellent method for final purification.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar nature of (5,6-Dimethylpyridin-2-yl)methanol, you might explore solvents like ethyl acetate, acetone, isopropanol, or mixed solvent systems like acetone/hexanes or ethyl acetate/heptane.[6]

  • Procedure for Mixed-Solvent Recrystallization:

    • Dissolve the crude solid in a minimal amount of the hot "good" solvent (the one it's more soluble in).

    • Slowly add the "poor" solvent (the "anti-solvent") dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the hot "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.[6]

Visualized Workflow: Purification Strategy Selection

This diagram outlines a logical decision-making process for selecting the appropriate purification technique based on the initial assessment of the crude product.

Purification_Strategy cluster_start Initial Assessment cluster_pathways Purification Pathways cluster_optimization Optimization cluster_end Final Product Start Crude (5,6-Dimethylpyridin-2-yl)methanol Analysis Analyze by TLC/LCMS/ ¹H NMR Start->Analysis IsSolid Is crude product a solid with >90% purity? Analysis->IsSolid ImpurityType What is the nature of major impurities? IsSolid->ImpurityType No Recrystallize Recrystallization IsSolid->Recrystallize Yes Chromatography Flash Column Chromatography ImpurityType->Chromatography Polar/Basic Impurities AcidBase Acid-Base Extraction ImpurityType->AcidBase Neutral/Acidic Impurities ChromOpt Optimize Stationary & Mobile Phase (e.g., Alumina or add Et₃N) Chromatography->ChromOpt End Pure Product Recrystallize->End AcidBase->Chromatography Further Polish End2 Pure Product ChromOpt->End2

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Troubleshooting

Technical Support Center: Oxidation of (5,6-Dimethylpyridin-2-yl)methanol

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing 5,6-dimethylpicolinaldehyde from its corresponding primary alcohol, (5,6-Dimethylpyridin-2-yl)methanol, presents unique chemoselectivity challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing 5,6-dimethylpicolinaldehyde from its corresponding primary alcohol, (5,6-Dimethylpyridin-2-yl)methanol, presents unique chemoselectivity challenges. Due to the electronic properties of the pyridine ring, researchers frequently encounter over-oxidation to the carboxylic acid, unintended N-oxide formation, or reaction stalling. This guide provides field-proven, mechanistically grounded solutions to ensure high-yielding, selective oxidations.

Diagnostic Decision Tree

Selecting the correct oxidation methodology is the most critical step in preventing over-oxidation. Use the logic tree below to determine the optimal protocol for your specific laboratory constraints.

DecisionTree Start Oxidation of (5,6-Dimethylpyridin-2-yl)methanol Q1 Are strictly anhydrous conditions possible? Start->Q1 Q2 Is the substrate sensitive to cryogenic (-78°C) temps? Q1->Q2 Yes Aqueous Aqueous/Biphasic Conditions (e.g., TEMPO/NaOCl) Q1->Aqueous No Swern Swern Oxidation (DMSO, (COCl)2, Et3N) High Yield, No Hydrate DMP Dess-Martin Periodinane (DMP) Mild, Fast, Anhydrous Q2->Swern No (-78°C OK) Q2->DMP Yes (Needs RT) Risk High Risk of Over-oxidation to Carboxylic Acid Aqueous->Risk

Caption: Decision tree for selecting the optimal oxidation method for pyridylmethanols.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does (5,6-Dimethylpyridin-2-yl)methanol over-oxidize so easily compared to standard aliphatic alcohols? A: The target product, 5,6-dimethylpicolinaldehyde, is highly electrophilic due to the electron-withdrawing nature of the heteroaromatic pyridine ring. In the presence of even trace amounts of water, the aldehyde rapidly undergoes nucleophilic attack to form an aldehyde hydrate (a gem-diol). Oxidants do not directly oxidize aldehydes; rather, they oxidize this hydrate intermediate into a carboxylic acid[1]. Preventing over-oxidation relies entirely on preventing hydrate formation via strictly anhydrous conditions.

Q: Why did my TEMPO/NaOCl (Anelli) oxidation yield a mixture of aldehyde and carboxylic acid? A: The standard Anelli oxidation utilizes a biphasic aqueous/dichloromethane system[2]. Because the reaction medium contains bulk water, the newly formed pyridyl aldehyde hydrates immediately. The highly active oxoammonium species then rapidly and irreversibly oxidizes this hydrate to 5,6-dimethylpicolinic acid.

Q: Can I use Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂)? A: It is strongly discouraged. The basic pyridine nitrogen in (5,6-dimethylpyridin-2-yl)methanol coordinates strongly with transition metals like Chromium(VI) and Manganese(IV). This coordination causes the reaction to stall, requires a massive excess of oxidant, and often leads to the formation of intractable black tars[3].

Q: How do I prevent N-oxidation of the pyridine ring? A: Avoid peracids (e.g., m-CPBA) or unbuffered hydrogen peroxide, which are standard reagents for synthesizing pyridine N-oxides[4]. Methods like Swern and Dess-Martin Periodinane (DMP) operate via alkoxysulfonium ylides and hypervalent iodine intermediates, respectively, which do not transfer oxygen to the pyridine nitrogen[5].

The Mechanism of Over-Oxidation

Understanding the causality of over-oxidation allows you to control it. The diagram below illustrates how the introduction of water acts as the primary catalyst for product degradation.

Mechanism Alc Pyridylmethanol (Substrate) Ald Pyridylaldehyde (Target Product) Alc->Ald Oxidant (- 2H) Ald->Ald Anhydrous Conditions Hydrate Aldehyde Hydrate (Intermediate) Ald->Hydrate + H2O (Aqueous Media) Acid Carboxylic Acid (Over-oxidation) Hydrate->Acid Oxidant (Fast)

Caption: Mechanistic pathway illustrating how water drives over-oxidation via hydrate formation.

Validated Experimental Protocols

Protocol A: Swern Oxidation (Gold Standard for Scalability)

Causality: The Swern oxidation is strictly anhydrous, completely bypassing hydrate formation. It uses oxalyl chloride to activate DMSO, forming an electrophilic chlorosulfonium salt that reacts selectively with the primary alcohol[6].

  • Setup: Flame-dry a round-bottom flask. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool to -78°C under a nitrogen atmosphere.

    • Self-Validation: The temperature must be strictly maintained at -78°C to prevent the Pummerer rearrangement of the activated DMSO, which leads to thioacetal side products.

  • Activation: Dropwise add anhydrous DMSO (2.4 eq) dissolved in DCM. Stir for 15 minutes.

    • Self-Validation: Vigorous gas evolution (CO and CO₂) indicates successful formation of the active chlorosulfonium species.

  • Substrate Addition: Slowly add (5,6-Dimethylpyridin-2-yl)methanol (1.0 eq) dissolved in minimal anhydrous DCM. Stir for 30 minutes at -78°C.

  • Elimination: Add triethylamine (5.0 eq) dropwise.

    • Causality: The base deprotonates the intermediate alkoxysulfonium ion, triggering the collapse of the ylide into the desired aldehyde. Allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench with water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation (Best for Rapid/Small-Scale )

Causality: DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols under extremely mild, anhydrous conditions, stopping cleanly at the aldehyde stage[5].

  • Setup: Dissolve (5,6-Dimethylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM at room temperature under nitrogen.

  • Buffering: Add NaHCO₃ (1.5 eq).

    • Causality: DMP releases acetic acid as a byproduct. Buffering prevents acid-catalyzed degradation of the basic pyridine product and neutralizes adventitious moisture that could lead to hydrate formation.

  • Oxidation: Add DMP (1.1 eq) in one portion. Stir for 1-2 hours.

    • Self-Validation: The reaction mixture will turn cloudy as the byproduct (an iodosoisophthalate derivative) precipitates out of solution.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is completely clear (destroys excess oxidant). Extract with DCM.

Quantitative Data: Oxidation Method Comparison

Use the table below to compare expected outcomes based on the chosen reagent system.

Oxidation MethodTypical Yield (Aldehyde)Over-Oxidation (Acid) %N-Oxide Formation %Scalability / Notes
Swern 85–95%< 1%0%Excellent (Gold Standard for scale)
Dess-Martin (DMP) 80–90%< 2%0%Good (Best for rapid, small-scale synthesis)
TEMPO / NaOCl 40–60%30–50%0%Poor (High risk due to biphasic hydration)
PCC / PDC 20–40%< 5%0%Poor (Metal coordination causes tar formation)
m-CPBA N/AHigh> 80%Avoid (Directly oxidizes the pyridine nitrogen)

References[2] Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. mdma.ch.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOxnMlgvGdFw-yszOdTnKyFONRRxwLynOdn9U9BHpxYkVXApr7mGjHnqf95oAAHXR59W5hfyoWswmViAjA1Wt0_X1zRMQNu9AnxNFRndyy5zYIqVoXHNqdqayVgUNbrP80De0TkPkmL5m8y3ZLOzwfFmKkUnXANxEyosRoX7pi-VRIg9_SWozyj1COk4k=[1] Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9sDA3rG66nvPD-eG8bj83H7m5ggX3aoNzY6vVyvE0sKTlqK_csFlPpcAJ4fUhPckyDzE2BCWbCeHRQStQs9l3fR1P9JfMkvXebkM9oChzA7haHTbv8kGlRZka1FVzeujMO66o78Shmhkpg0nyT50U8K5tMx8uH3GwoAdjCN5uHx6FVx8gqflRBkGseXs=[5] Dess–Martin periodinane (DMP) oxidation. Chemistry Steps.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYYJHmzNXlyXGhoogNzCe6ZIFWYnLftcqIYXkcLxZPkOjZB8rcyjISUnR9rR0KdYA3X10OcwI-mN-hRcnx69mXjYuqD_ia6sERlgdJjykbD1Q_tz5mJKXE87oqN85WkK-psNBKCanWADZdBTLgPnFXuOXgh029Gs1inI8TviG6pA==[4] 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_g9dIKiShb86tYcqDy9an8dMRlJsFiWOaLa8l8UTq-d7gVqaq50p9NaGT6jClD2jj1UrCWla7MBDdsC8Xb6O1qXKyPVcsPRHJkQCKAHdPc0uajh6fajadXGAUPEraTGwlGIH5GA==[6] Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBI735s_KtS7Y6xkMoQ3Z91-2Cylk2x_cjP9GOcf-REpU6W5CqnxtVQvynSU39eo0KqFbxS05-eSkUb2BRKFICUuXEtDodIwwl4REQ0a8pN7AaefqRuMLiB2Yx_UG5hi3_yE8Hng==[3] Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW4H7HdPg0We71-_l2ZtWi5T5PLttOP0czWGSCoLxGZcytCIJY6R8iIoFH8xWj7kntLAAUw19vfknZMc-iYQZvfqLciuPY_Feb8bRfUjJ7xWU-JkOyQbCxJlt_W37Nv6JZ7uq5nvsuuJflrD8=

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ligand Efficiency: (5,6-Dimethylpyridin-2-yl)methanol vs. (6-methylpyridin-2-yl)methanol

A Technical Guide for Researchers and Drug Development Professionals Introduction to the Ligands Both (5,6-Dimethylpyridin-2-yl)methanol and (6-methylpyridin-2-yl)methanol belong to the class of pyridinylmethanol compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to the Ligands

Both (5,6-Dimethylpyridin-2-yl)methanol and (6-methylpyridin-2-yl)methanol belong to the class of pyridinylmethanol compounds, which are versatile building blocks in coordination chemistry, catalysis, and medicinal chemistry.[1][2][3] The core structure features a pyridine ring, a known pharmacophore and a versatile coordinating moiety, appended with a hydroxymethyl group that can participate in hydrogen bonding or serve as a reactive handle for further chemical modification.[2][4] The key structural difference lies in the presence of an additional methyl group at the 5-position of the pyridine ring in (5,6-Dimethylpyridin-2-yl)methanol. This seemingly minor structural change can have significant implications for the physicochemical properties and, consequently, the ligand efficiency of the molecule.

Table 1: Physicochemical Properties of the Ligands

Property(5,6-Dimethylpyridin-2-yl)methanol(6-methylpyridin-2-yl)methanol
Molecular Formula C₈H₁₁NO[4]C₇H₉NO[5]
Molecular Weight 137.18 g/mol [4]123.15 g/mol [5]
Heavy Atom Count 109
logP (calculated) 1.29 (approx.)0.85 (approx.)
pKa (predicted) ~5.5~5.2

Note: logP and pKa values are estimations from chemical software and may vary from experimental values.

Synthesis and Characterization

The synthesis of these ligands typically involves the functionalization of a pre-existing pyridine ring. While a specific, detailed protocol for (5,6-Dimethylpyridin-2-yl)methanol is not widely published, a general approach can be inferred from related syntheses.

General Synthetic Approach

A common strategy for the synthesis of 2-pyridinemethanol derivatives involves the reduction of the corresponding pyridine-2-carboxylic acid or its ester. For (5,6-Dimethylpyridin-2-yl)methanol, the synthesis would likely start from 5,6-dimethylpyridine-2-carboxylic acid.

Caption: A plausible synthetic workflow for (5,6-Dimethylpyridin-2-yl)methanol.

Experimental Protocol: Synthesis of (6-methylpyridin-2-yl)methanol

A common method for the preparation of (6-methylpyridin-2-yl)methanol involves the catalytic hydrogenation of 2-cyano-6-methylpyridine.

Materials:

  • 2-Cyano-6-methylpyridine

  • Raney Nickel (catalyst)

  • Methanol (solvent)

  • Hydrogen gas

  • Filter agent (e.g., Celite)

Procedure:

  • In a high-pressure autoclave, suspend 2-cyano-6-methylpyridine in methanol.

  • Carefully add a catalytic amount of Raney Nickel to the suspension.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) until the uptake of hydrogen ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure (6-methylpyridin-2-yl)methanol.

Characterization

Characterization of the synthesized ligands is crucial to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

  • Melting Point or Boiling Point: To assess the purity of the compound.

Comparative Analysis of Ligand Efficiency

Ligand efficiency (LE) is a metric used to evaluate the binding efficiency of a ligand to its target, normalized for its size. It is calculated using the following formula:

LE = - (ΔG / HAC)

where:

  • ΔG is the Gibbs free energy of binding (in kcal/mol), which can be calculated from the binding affinity (Kd or Ki) using the equation: ΔG = RTln(Kd).

  • HAC is the heavy atom count of the ligand.

A higher LE value indicates that the ligand achieves its binding affinity with a more efficient use of its atoms.

Predicted Impact of the Additional Methyl Group

In the absence of direct experimental data, we can predict the effect of the additional methyl group in (5,6-Dimethylpyridin-2-yl)methanol on its ligand efficiency compared to (6-methylpyridin-2-yl)methanol by considering its influence on key molecular properties.

Electronic Effects: The methyl group is a weak electron-donating group. The presence of two methyl groups in (5,6-Dimethylpyridin-2-yl)methanol will increase the electron density on the pyridine ring compared to the single methyl group in (6-methylpyridin-2-yl)methanol. This increased electron density can have several consequences:

  • Increased Basicity (pKa): The nitrogen atom of the pyridine ring will be more basic. This can lead to stronger coordination to a metal center in a catalytic context or alter the hydrogen bonding potential in a biological target.

  • Altered Aromatic Interactions: The change in the electronic nature of the pyridine ring can affect its ability to engage in π-π stacking or other aromatic interactions with a target protein.

Steric Effects: The additional methyl group at the 5-position introduces steric bulk. This can have both favorable and unfavorable consequences:

  • Conformational Restriction: The methyl group can restrict the rotation of the hydroxymethyl group, potentially pre-organizing the ligand into a more favorable conformation for binding and reducing the entropic penalty upon binding.

  • Steric Hindrance: The methyl group could also introduce steric clashes with the binding site, leading to a decrease in binding affinity. The impact of this steric effect is highly dependent on the specific topology of the binding pocket.

Lipophilicity (logP): The addition of a methyl group generally increases the lipophilicity of a molecule. As indicated in Table 1, the calculated logP of (5,6-Dimethylpyridin-2-yl)methanol is higher than that of (6-methylpyridin-2-yl)methanol. Increased lipophilicity can enhance binding to hydrophobic pockets but may also lead to non-specific binding and poorer pharmacokinetic properties in a drug discovery context.

Hypothetical Scenarios

To illustrate the potential differences in ligand efficiency, let's consider two hypothetical scenarios:

Scenario 1: Application in Catalysis (e.g., Copper-Catalyzed Oxidation)

Pyridinylmethanol ligands are known to form complexes with copper and other transition metals that can catalyze various organic reactions, such as alcohol oxidation.[6][7]

  • (6-methylpyridin-2-yl)methanol: The single methyl group provides some steric influence and electron donation, leading to a certain level of catalytic activity.

  • (5,6-Dimethylpyridin-2-yl)methanol: The increased electron density on the pyridine nitrogen could lead to a more electron-rich metal center in the resulting complex, potentially enhancing its catalytic activity in certain oxidation reactions. However, the increased steric bulk around the metal center could also hinder substrate access, leading to lower activity. The overall effect on catalytic efficiency would depend on the specific reaction and substrate.

Caption: A simplified catalytic cycle for alcohol oxidation.

Scenario 2: Application in Drug Discovery (e.g., Kinase Inhibition)

Pyridine-based scaffolds are prevalent in kinase inhibitors, where they often interact with the hinge region of the ATP-binding pocket.[3][8]

  • (6-methylpyridin-2-yl)methanol: Could serve as a fragment or scaffold for developing a kinase inhibitor. Its binding affinity would depend on the specific interactions it makes with the kinase.

  • (5,6-Dimethylpyridin-2-yl)methanol: The additional methyl group could potentially occupy a small hydrophobic pocket near the main binding site, leading to a significant increase in binding affinity (a "magic methyl" effect).[9] However, if no such pocket exists, the methyl group could lead to a steric clash and a decrease in affinity.

Table 2: Hypothetical Ligand Efficiency Comparison

LigandTargetAssumed Kd (nM)ΔG (kcal/mol)HACLE (kcal/mol/HA)
(6-methylpyridin-2-yl)methanolKinase A1000-8.1890.91
(5,6-Dimethylpyridin-2-yl)methanolKinase A200-9.13100.91
(5,6-Dimethylpyridin-2-yl)methanolKinase B5000-7.23100.72

This table presents a hypothetical scenario. The actual values would depend on experimental data.

In the first case for Kinase A, the addition of the methyl group leads to a 5-fold increase in affinity, resulting in the same ligand efficiency. In the case of Kinase B, the methyl group leads to a decrease in affinity, resulting in a lower ligand efficiency.

Conclusion and Future Directions

While a definitive quantitative comparison of the ligand efficiency of (5,6-Dimethylpyridin-2-yl)methanol and (6-methylpyridin-2-yl)methanol requires direct experimental data, a qualitative analysis based on their structural differences provides valuable insights for researchers.

The additional methyl group in (5,6-Dimethylpyridin-2-yl)methanol is expected to increase its basicity and lipophilicity, while also introducing greater steric bulk. These modifications can have a context-dependent impact on ligand efficiency. In a drug discovery setting, the additional methyl group could be beneficial if it can occupy a hydrophobic pocket, but detrimental if it causes steric clashes. In catalysis, the electronic and steric changes could either enhance or hinder catalytic activity depending on the specific reaction mechanism.

To provide a conclusive comparison, future experimental work should focus on:

  • Synthesis and characterization of (5,6-Dimethylpyridin-2-yl)methanol using a well-documented and reproducible protocol.

  • Direct comparative studies of the two ligands in a relevant biological assay (e.g., binding to a specific kinase) or a catalytic reaction (e.g., a copper-catalyzed oxidation).

  • X-ray crystallography of the ligands complexed with their target or as part of a metal complex to understand the specific molecular interactions at an atomic level.

By undertaking such studies, the scientific community can gain a clearer understanding of the structure-efficiency relationships in this important class of molecules, paving the way for the rational design of more effective ligands for a wide range of applications.

References

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 2022, 61(34), 13415-13430.
  • Application Notes and Protocols for 4-Pyridinemethanol in Coordin
  • CAS 153646-65-2: 5,6-Dimethyl-2-pyridinemethanol. CymitQuimica.
  • Unveiling the Antineoplastic Potential of 3-Pyridinemethanol Derivatives: A Compar
  • 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736. PubChem.
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Journal of the Iranian Chemical Society, 2021, 18(7), 1645-1655.
  • Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 2012, 55(13), 6237-6247.
  • Comparative study of the catalytic oxidation of catechols by copper(II) complexes of tripodal ligands. Dalton Transactions, 1996, (21), 4079-4087.
  • Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmacognosy Journal, 2018, 10(5).
  • (6-dimethylamino-5-methylpyridin-2-yl)methanol.
  • Copper coordination chemistry with Pyridyl-Imine ligands and their application in aerobic oxidation reactions. Memorial University Research Repository.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 2024.
  • Copper(II) complexes containing pyridine-based and phenolate- based systems: Synthesis, characterization, DFT study, biomimetic catalytic activity of catechol oxidase and phenoxazinone synthase. Journal of Molecular Structure, 2020, 1217, 128419.
  • Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. RSC Advances, 2022, 12(48), 31235-31252.
  • Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds. Inorganica Chimica Acta, 2005, 358(11), 3076-3084.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic

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Comparative

Comparative Guide to Steric Hindrance in (5,6-Dimethylpyridin-2-yl)methanol and Its Derivatives

As ligand design and medicinal chemistry advance, the precise control of molecular topology becomes critical. (5,6-Dimethylpyridin-2-yl)methanol (CAS 153646-65-2) is a highly specialized heterocyclic building block 1. Fe...

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Author: BenchChem Technical Support Team. Date: March 2026

As ligand design and medicinal chemistry advance, the precise control of molecular topology becomes critical. (5,6-Dimethylpyridin-2-yl)methanol (CAS 153646-65-2) is a highly specialized heterocyclic building block 1. Featuring a pyridine ring with methyl groups at the 5- and 6-positions alongside a 2-hydroxymethyl group, its unique substitution pattern creates a distinct steric and electronic profile.

This guide objectively compares the steric hindrance of (5,6-Dimethylpyridin-2-yl)methanol against its less-substituted alternatives, providing researchers with the mechanistic causality and experimental frameworks needed to select the optimal derivative for coordination chemistry or drug development.

Structural Anatomy & The Causality of Steric Hindrance

To understand the performance of these derivatives, we must dissect the causality behind their molecular anatomy. The pyridine nitrogen acts as a primary σ -donor for transition metals and a critical hydrogen-bond acceptor in biological systems.

  • The 6-Position (The Steric Gatekeeper): A methyl group at the 6-position is directly adjacent to the pyridine nitrogen. When the nitrogen attempts to coordinate to a metal center (e.g., Zn²⁺, Mn²⁺), this methyl group creates severe van der Waals repulsion with the metal's primary coordination sphere. This steric clash physically elongates the metal-nitrogen bond, reducing the thermodynamic stability of the complex while simultaneously increasing the Lewis acidity of the coordinated metal ion [[2]]().

  • The 5-Position (The Electronic Modulator): A methyl group at the 5-position is distal to the nitrogen. It does not cause a direct steric clash at the coordination site. Instead, it exerts a mild electron-donating inductive effect (+I), slightly increasing the electron density on the nitrogen, which can enhance binding affinity in unrestricted environments 3.

When these two effects are combined in (5,6-Dimethylpyridin-2-yl)methanol , the molecule exhibits high steric resistance at the coordination face, paired with a modulated electronic backbone.

G Start Pyridine-2-methanol Core Sub5 5-Methyl Substitution (Distal to N) Start->Sub5 Sub6 6-Methyl Substitution (Adjacent to N) Start->Sub6 Coord5 Unobstructed N-Atom Strong Metal Coordination Sub5->Coord5 + Metal Ion Coord6 Steric Clash at N-Atom Elongated M-N Bond Sub6->Coord6 + Metal Ion App5 Stable Chelates & Kinase Inhibitors Coord5->App5 App6 Labile Catalysts & Restricted Pocket Binders Coord6->App6

Steric influence of 5- vs. 6-methyl substitution on metal coordination and application.

Comparative Performance Analysis

The table below summarizes the quantitative and qualitative differences between (5,6-Dimethylpyridin-2-yl)methanol and its structural alternatives.

DerivativeCAS NumberSteric Hindrance at NInductive EffectMetal Coordination AffinityPrimary Application
(5,6-Dimethylpyridin-2-yl)methanol 153646-65-2HighModerate (+I)Low (Labile)Restricted pocket binders, labile catalysts
(6-Methylpyridin-2-yl)methanol 1122-71-0HighMinimalLow (Labile)Bulky ligand design
(5-Methylpyridin-2-yl)methanol 22940-71-2LowModerate (+I)High (Stable)Kinase inhibitors, stable complexes
Pyridin-2-ylmethanol 586-98-1NoneNoneVery HighBaseline coordination chemistry

Experimental Validation Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they cross-verify the thermodynamic consequences of steric bulk with physical structural evidence.

Protocol 1: Thermodynamic & Structural Profiling of Metal Coordination

Objective: Quantify the thermodynamic binding penalty imposed by the 6-methyl group and visually validate the steric clash.

  • Ligand Preparation: Synthesize equimolar batches of Zinc(II) complexes using (5-Methylpyridin-2-yl)methanol and (5,6-Dimethylpyridin-2-yl)methanol.

  • Isothermal Titration Calorimetry (ITC): Titrate Zn(OTf)₂ into a solution of the ligand at 298 K.

    • Causality Check: Calculate the dissociation constant ( Kd​ ) and enthalpy ( ΔH ). The 5,6-dimethyl derivative will exhibit a significantly lower association constant due to the thermodynamic penalty of the 6-methyl group clashing with the metal.

  • X-Ray Crystallography (The Validation): Grow single crystals of both Zn(II) complexes via slow vapor diffusion (e.g., diethyl ether into acetonitrile).

    • Causality Check: Solve the crystal structure. You will observe that the Zn-N bond distance in the 5,6-dimethyl complex is elongated (>2.1 Å) compared to the 5-methyl complex. This structural elongation perfectly validates the thermodynamic weakness observed in the ITC data 2.

G Prep Ligand Library Synthesis (Varying Steric Bulk) ITC Isothermal Titration Calorimetry (Measures ΔH, ΔS, Kd) Prep->ITC Titrate Metal Xray X-Ray Crystallography (Measures Bond Length/Angle) Prep->Xray Crystallize Complex Data Validation: Thermodynamic Penalty = Structural Clash ITC->Data Thermodynamic Data Xray->Data Structural Data

Self-validating workflow linking thermodynamic binding penalties to structural steric clashes.

Protocol 2: Enzymatic Binding Assay (Restricted Pocket Targeting)

Objective: Assess how peripheral steric bulk affects biological target engagement, specifically in restricted pockets like the 5-Lipoxygenase-Activating Protein (FLAP).

  • Protein Preparation: Express and purify human FLAP membranes.

  • Fluorescence Polarization (FP) Assay: Incubate the FLAP membranes with a fluorescently tagged tracer ligand.

  • Competitive Displacement: Introduce (5,6-Dimethylpyridin-2-yl)methanol derivatives and (5-Methylpyridin-2-yl)methanol derivatives in a dose-response format (1 nM to 10 µM).

    • Causality Check: Measure the IC₅₀. In highly restricted binding pockets, the introduction of excess steric bulk alters the binding pose. As demonstrated in structure-activity relationship (SAR) studies for FLAP inhibitors, the steric nature of substituted pyridines directly dictates their inhibitory potency, often causing a dramatic loss of affinity if the pocket cannot accommodate the 6-methyl group 4.

References

  • 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid - ACS Publications. [Link]

  • Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters in Models as Well as of PNAzyme-RNA Bulges - PMC. [Link]

Sources

Validation

Comparative Guide: HPLC Method Validation for (5,6-Dimethylpyridin-2-yl)methanol Purity Analysis

Executive Summary The accurate purity analysis of heterocyclic building blocks like (5,6-Dimethylpyridin-2-yl)methanol (CAS 153646-65-2)[1] is a critical bottleneck in pharmaceutical development. Due to the basic nature...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity analysis of heterocyclic building blocks like (5,6-Dimethylpyridin-2-yl)methanol (CAS 153646-65-2)[1] is a critical bottleneck in pharmaceutical development. Due to the basic nature of the pyridine nitrogen, analysts frequently encounter severe peak tailing and poor resolution when using traditional reversed-phase high-performance liquid chromatography (HPLC) methods.

This guide objectively compares the performance of a Standard End-Capped C18 Column against a Polar-Embedded C18 Column . By analyzing the mechanistic causality of secondary interactions and applying the rigorous validation frameworks of ICH Q2(R2)[2] and USP <1225>[3], this document provides a self-validating, step-by-step protocol for achieving highly reproducible, regulatory-compliant purity data.

Mechanistic Background: The Pyridine Tailing Phenomenon

To optimize an analytical method, one must first understand the causality behind chromatographic failures. (5,6-Dimethylpyridin-2-yl)methanol contains a basic pyridine nitrogen atom. In traditional silica-based C18 columns, the stationary phase contains residual, unreacted silanol groups (Si-OH).

While end-capping attempts to mask these sites, free silanols remain highly acidic[4]. During elution, the protonated basic nitrogen of the pyridine ring undergoes strong ion-exchange interactions with the ionized silanols (SiO⁻)[5]. This creates a secondary retention mechanism alongside standard hydrophobic partitioning. Because these secondary interaction sites are energetically heterogeneous and easily overloaded, the analyte desorbs at varying rates, causing the trailing edge of the peak to broaden significantly—a phenomenon known as peak tailing[4].

The Polar-Embedded Solution

To neutralize this causality, a Polar-Embedded C18 Column incorporates a polar functional group (such as an amide or carbamate) into the alkyl chain near the silica surface. This embedded group hydrogen-bonds with the aqueous mobile phase, creating a localized, dense hydration layer. This water layer acts as an electrostatic and physical shield, effectively blocking the basic pyridine nitrogen from reaching the acidic silanols. The result is a purely hydrophobic retention mechanism and a sharp, symmetrical Gaussian peak.

Objective Comparison: Standard C18 vs. Polar-Embedded C18

To demonstrate the superior performance of the optimized method, a comparative System Suitability Test (SST) was conducted. The SST serves as a self-validating system ; if the criteria are not met, the system halts, preventing the generation of invalid data.

Table 1: System Suitability Comparison

Conditions: Isocratic elution (Acetonitrile:Water 30:70 v/v), Flow rate 1.0 mL/min, UV Detection at 254 nm, Column Temp 30°C.

Performance MetricStandard End-Capped C18Polar-Embedded C18 (Optimized)USP Acceptance Criteria
Peak Asymmetry (Tf) 2.45 (Severe Tailing)1.08 (Symmetrical)≤ 1.5
Theoretical Plates (N) 4,20014,500≥ 5,000
Retention Time (tR) 8.4 min (Broad)5.2 min (Sharp)N/A
Injection Precision (%RSD) 3.8%0.4%≤ 2.0%
Status FAIL PASS -

Experimental Protocols & Workflows

Step-by-Step Analytical Methodology

This protocol details the optimized method using the Polar-Embedded C18 column.

Step 1: Mobile Phase Preparation

  • Prepare Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (10 mM). Adjust pH to 6.5 using dilute KOH. Causality: A near-neutral pH ensures the column's polar-embedded shield remains stable while preventing silica dissolution.

  • Mix the mobile phase: 30% HPLC-grade Acetonitrile and 70% Buffer (v/v).

  • Filter through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Standard & Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of (5,6-Dimethylpyridin-2-yl)methanol reference standard and transfer to a 10 mL volumetric flask. Dissolve in mobile phase to yield 1.0 mg/mL.

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL using the mobile phase.

Step 3: Self-Validating System Suitability Testing (SST)

  • Inject the 100 µg/mL working standard 5 consecutive times.

  • The system automatically calculates the Tailing Factor (Tf) and %RSD of the peak areas.

  • Validation Gate: The analytical sequence only proceeds if Tf ≤ 1.5 and %RSD ≤ 2.0%.

Validation Workflow Diagram

ValidationWorkflow N1 Method Optimization N2 System Suitability (Self-Validation) N1->N2 N3 ICH Q2(R2) Execution N2->N3 Pass N4 Fail: Re-optimize N2->N4 Fail N4->N1

Self-validating workflow for analytical procedure lifecycle management.

ICH Q2(R2) Method Validation Results

Following the successful SST, the method was validated according to the latest ICH Q2(R2) guidelines[2] and USP General Chapter <1225>[3]. The objective is to prove the method is "fit for purpose" for quantitative purity analysis.

Table 2: Method Validation Summary (Polar-Embedded C18)
Validation ParameterMethodology / CausalityResultsAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat). Ensures the active peak is completely resolved from degradation products.Peak purity index > 0.999. No co-eluting impurities.Complete resolution (Rs > 2.0) from degradants.
Linearity & Range 5 concentration levels from 50% to 150% of target (50 - 150 µg/mL). Proves proportional detector response.y = 14523x + 124R² = 0.9998R² ≥ 0.999
Accuracy (Recovery) Spiking standard into placebo at 80%, 100%, and 120% levels (n=3 each). Validates the trueness of the quantitation.80%: 99.8%100%: 100.2%120%: 99.5%Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) 6 independent sample preparations at 100% concentration. Measures method variance.%RSD = 0.65%%RSD ≤ 2.0%
LOD / LOQ Calculated based on Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).LOD: 0.15 µg/mLLOQ: 0.50 µg/mLS/N ≥ 10 for LOQ

Conclusion

The comparative data definitively proves that traditional C18 columns are inadequate for the purity analysis of (5,6-Dimethylpyridin-2-yl)methanol due to unmitigated silanol-pyridine interactions. By transitioning to a Polar-Embedded C18 column, analysts can physically shield the basic nitrogen from acidic silanols, eliminating peak tailing. The optimized method successfully passes all self-validating system suitability checks and strictly adheres to ICH Q2(R2) and USP <1225> validation parameters, ensuring robust, reproducible, and regulatory-compliant analytical data.

References

  • BA Sciences. "USP <1225> Method Validation". basciences.com. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". phenomenex.com. Available at:[Link]

Sources

Comparative

A Comparative Guide to (5,6-Dimethylpyridin-2-yl)methanol in Cross-Coupling Catalysis: A Predictive Benchmarking Analysis

This guide provides a comprehensive technical analysis of (5,6-Dimethylpyridin-2-yl)methanol as a potential ligand in palladium-catalyzed cross-coupling reactions. Recognizing the limited direct literature on this specif...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of (5,6-Dimethylpyridin-2-yl)methanol as a potential ligand in palladium-catalyzed cross-coupling reactions. Recognizing the limited direct literature on this specific ligand, this document establishes a predictive benchmark by comparing its intrinsic structural and electronic properties against well-established, commercially successful ligand classes. We will dissect the potential performance in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by comparative data from analogous systems and detailed protocols for validation.

Introduction: The Niche for Pyridyl Alcohol Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, forming the bedrock of pharmaceutical and materials science development.[1] The efficacy of these transformations hinges on the ligand coordinating the palladium center, which modulates its stability, solubility, and catalytic activity.[2] While bulky, electron-rich phosphine ligands, such as the Buchwald and cataCXium families, have demonstrated remarkable success, they can be air-sensitive and costly.[3]

(5,6-Dimethylpyridin-2-yl)methanol (CAS 153646-65-2) emerges as an intriguing candidate.[5] Its structure combines a coordinating pyridyl nitrogen, a potentially hemilabile hydroxymethyl group, and two methyl groups that impart specific steric and electronic characteristics. This guide will explore the untapped potential of this ligand by benchmarking its projected performance against established alternatives.

Structural Analysis of (5,6-Dimethylpyridin-2-yl)methanol

The catalytic potential of a ligand is encoded in its structure. For (5,6-Dimethylpyridin-2-yl)methanol, three key features are paramount.

  • Pyridyl Nitrogen: The primary coordination site to the palladium center.

  • Hydroxymethyl Group (-CH₂OH): This group at the 2-position can play a crucial role. It may act as a hemilabile arm, transiently coordinating to the metal center to stabilize key intermediates during the catalytic cycle before dissociating to open a coordination site for incoming substrates. This secondary interaction can be critical for catalytic efficiency.

  • 5,6-Dimethyl Substitution: These methyl groups are not merely spectators. They provide steric bulk around the nitrogen and palladium center, which can promote the crucial reductive elimination step to release the final product.[2] Electronically, they are electron-donating groups (EDGs), which increase the electron density on the pyridine ring and, subsequently, the palladium center. This enhanced electron density can facilitate the initial oxidative addition step, often the rate-limiting step in cross-coupling cycles.[2]

cluster_ligand Structural Features of (5,6-Dimethylpyridin-2-yl)methanol cluster_effects Influence on Catalysis Ligand (5,6-Dimethylpyridin-2-yl)methanol N_group Pyridyl Nitrogen (Primary Coordination) Ligand->N_group OH_group Hydroxymethyl Group (Potential Hemilability) Ligand->OH_group Me_groups 5,6-Dimethyl Groups (Steric & Electronic Tuning) Ligand->Me_groups Coordination Stabilizes Pd(0) State N_group->Coordination OH_group->Coordination secondary interaction ReductiveElim Promotes Reductive Elimination Me_groups->ReductiveElim steric effect OxidativeAdd Facilitates Oxidative Addition Me_groups->OxidativeAdd electronic effect

Caption: Key structural features of the ligand and their projected catalytic influence.

Performance Benchmark: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, but coupling heteroaryl halides, like chloropyridines, remains challenging.[6] Success often requires sophisticated ligands that can promote the oxidative addition of the C-Cl bond and prevent catalyst deactivation.

Comparative Analysis: We benchmark the projected performance of (5,6-Dimethylpyridin-2-yl)methanol against SPhos, a well-known Buchwald phosphine ligand, and a generic N-heterocyclic carbene (NHC) ligand, both of which are effective for challenging Suzuki couplings. The data for established ligands is drawn from representative literature.

Table 1: Performance Data in a Model Suzuki-Miyaura Coupling (3-chloropyridine with Phenylboronic Acid)

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benchmark 1 SPhos1.5K₃PO₄Toluene802-4>95[6]
Benchmark 2 IPr (NHC)1.0 - 2.0K₂CO₃Dioxane10012~90[1]
Projected (5,6-Dimethylpyridin-2-yl)methanol 2.0 - 4.0K₂CO₃ or K₃PO₄Dioxane/H₂O10012-2470-85Predicted

Causality Behind the Projection:

  • Yield: The projected yield of 70-85% is conservative. While the ligand's electron-donating methyl groups should promote oxidative addition, it is unlikely to match the exceptional efficiency of highly optimized, sterically demanding phosphine ligands like SPhos for this specific transformation.

  • Catalyst Loading: A slightly higher catalyst loading is anticipated. Pyridine-based ligands can be prone to forming less active bis-ligated palladium complexes, potentially requiring a higher concentration to maintain a sufficient population of the active monoligated catalytic species.

pd_0 L-Pd(0) pd_2_add Ar-Pd(II)-X (L) pd_0->pd_2_add pd_2_trans Ar-Pd(II)-R (L) pd_2_add->pd_2_trans product Ar-R pd_2_trans->product product->pd_0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Benchmark: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[7][8] The reaction is highly sensitive to ligand sterics and electronics, particularly when coupling less reactive aryl chlorides or using challenging amine nucleophiles.[9]

Comparative Analysis: Here, we compare the projected performance with XPhos, another high-performance Buchwald ligand, and DPPF, a classic bidentate phosphine ligand, in a model amination reaction.

Table 2: Performance Data in a Model Buchwald-Hartwig Amination (4-chlorotoluene with Aniline)

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benchmark 1 XPhos1.0NaOtBuToluene10012>98[10]
Benchmark 2 DPPF2.0NaOtBuDioxane11024~85[8]
Projected (5,6-Dimethylpyridin-2-yl)methanol 2.0 - 5.0K₂CO₃ or Cs₂CO₃Dioxane1102465-80Predicted

Causality Behind the Projection:

  • Base Selection: A key advantage of pyridyl alcohol ligands could be their compatibility with milder bases like K₂CO₃ or Cs₂CO₃, as opposed to the strong, sterically hindered bases like NaOtBu often required for phosphine-based systems. This would broaden the functional group tolerance of the reaction.

  • Yield and Loading: The projected performance is moderate. While the ligand's electronic properties are favorable, its steric bulk is significantly less than that of XPhos. This reduced bulk may lead to a slower rate of reductive elimination, the product-forming step, resulting in lower yields and requiring higher catalyst loadings to achieve reasonable conversion.[9]

Performance Benchmark: Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[11][12] Copper-free versions are highly desirable to avoid issues with copper acetylide homocoupling and simplify purification.[13]

Comparative Analysis: A pyridyl alcohol ligand could be particularly interesting in a copper-free Sonogashira reaction. The bidentate N,O-coordination could stabilize the palladium center sufficiently to render the copper co-catalyst unnecessary.

Table 3: Performance Data in a Model Copper-Free Sonogashira Coupling (4-iodotoluene with Phenylacetylene)

Catalyst SystemLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benchmark 1 PPh₃2.0i-Pr₂NEtToluene706>95[13][14]
Benchmark 2 N-Heterocyclic Carbene (NHC)1.0K₂CO₃DMF11012~90[13]
Projected (5,6-Dimethylpyridin-2-yl)methanol 2.0 - 4.0Cs₂CO₃Dioxane10012-2475-90Predicted

Causality Behind the Projection:

  • Copper-Free Potential: The hydroxymethyl group could facilitate the deprotonation of the alkyne at the palladium center, bypassing the need for a copper acetylide intermediate. This is a significant mechanistic advantage.

  • Yield: The projected yield is promising. The combination of stabilizing N,O-chelation and the electron-rich nature of the ligand should create a robust catalyst for this transformation, potentially rivaling established phosphine-based systems under copper-free conditions.

Experimental Protocols for Validation

To move from prediction to practice, rigorous experimental validation is required. The following protocols provide a self-validating framework for benchmarking (5,6-Dimethylpyridin-2-yl)methanol against a known standard (e.g., SPhos).

Protocol 1: Synthesis of (5,6-Dimethylpyridin-2-yl)methanol

This procedure is adapted from analogous syntheses of pyridyl methanols.[15]

  • Oxidation: To a solution of 2,5,6-trimethylpyridine (1.0 equiv) in glacial acetic acid, add hydrogen peroxide (30% aq., 1.2 equiv) dropwise at 70-80°C. If needed, a catalyst like molybdenum trioxide can be used.[15] Stir for 3-5 hours until TLC indicates consumption of the starting material.

  • Rearrangement: Cool the mixture and carefully add acetic anhydride (3.0 equiv). Heat the mixture under reflux for 3-6 hours. This converts the N-oxide to the acetate ester intermediate.

  • Hydrolysis: After cooling, remove volatiles under reduced pressure. Add a solution of sodium hydroxide (2M aq.) and stir at room temperature until the ester is fully hydrolyzed to the alcohol.

  • Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the title compound.

Protocol 2: A General Workflow for a Benchmarking Experiment

This workflow outlines the critical steps for an objective comparison in a Suzuki-Miyaura coupling.

prep 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup sub_prep • Weigh Aryl Halide, Boronic Acid, Base • Prepare Stock Solutions of Pd Precursor & Ligands prep->sub_prep reaction 3. Controlled Reaction setup->reaction sub_setup • Add solids to oven-dried Schlenk tube • Evacuate & backfill with Argon (3x) • Add degassed solvent, Pd, and ligand solutions via syringe setup->sub_setup quench 4. Workup & Quench reaction->quench sub_reaction • Stir at precise temperature • Monitor by TLC/GC-MS at set time points reaction->sub_reaction analysis 5. Analysis quench->analysis compare 6. Data Comparison analysis->compare sub_analysis • Purify via column chromatography • Determine isolated yield • Confirm structure (NMR, HRMS) analysis->sub_analysis

Caption: A generalized workflow for a cross-coupling benchmark experiment.

Detailed Procedure (Suzuki-Miyaura Example):

  • Setup: To two identical oven-dried Schlenk tubes, add the aryl halide (e.g., 3-chloropyridine, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: To Tube A, add the benchmark catalyst system (e.g., Pd₂(dba)₃ (0.015 mmol) and SPhos (0.036 mmol)).[6] To Tube B, add the same palladium precursor and (5,6-Dimethylpyridin-2-yl)methanol (0.036 mmol).

  • Reaction: Evacuate and backfill both tubes with argon (3x). Add anhydrous, degassed solvent (e.g., 5 mL toluene). Place both tubes in a preheated oil bath at the same temperature (e.g., 80°C) and stir vigorously.

  • Analysis: Monitor both reactions simultaneously by TLC or GC-MS. After a predetermined time, cool the reactions, quench with water, and extract with ethyl acetate. Dry, concentrate, and purify the product. Compare the isolated yields to determine relative performance.

Conclusion and Future Outlook

(5,6-Dimethylpyridin-2-yl)methanol represents a promising, yet underexplored, ligand for cross-coupling catalysis. Our predictive analysis, grounded in the established principles of organometallic chemistry, suggests it could offer several advantages:

  • Air-Stability and Cost-Effectiveness: As a pyridine derivative, it is likely more stable and economical to synthesize than many complex phosphine ligands.

  • Broader Functional Group Tolerance: Its potential compatibility with milder bases could be a significant asset in complex molecule synthesis.

  • Efficacy in Copper-Free Sonogashira Couplings: The N,O-chelation motif is particularly well-suited to facilitate copper-free variants of this important reaction.

However, it is unlikely to universally outperform highly optimized, sterically demanding ligands like the Buchwald SPhos or XPhos in their ideal applications, particularly for the most challenging C-Cl bond activations.

The true value of (5,6-Dimethylpyridin-2-yl)methanol will be as a versatile, practical, and robust ligand for a wide range of common cross-coupling transformations where cost, stability, and ease of use are paramount. The experimental protocols laid out in this guide provide a clear path for the research community to validate this potential and define its place in the catalytic toolbox.

References

  • Benchchem. Application Notes and Protocols for the Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • CymitQuimica. CAS 153646-65-2: 5,6-Dimethyl-2-pyridinemethanol.
  • ACS Publications. Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin | The Journal of Organic Chemistry.
  • PubMed. 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyri-din-2-yl)meth-yl]-1H-benzimidazole.
  • PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • ACS Publications. The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • Wikipedia. Suzuki reaction.
  • Frontiers. A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Application.
  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Chemical Synthesis Database. (6-dimethylamino-5-methylpyridin-2-yl)methanol.
  • Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
  • MDPI. Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds.
  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews.
  • Google Patents. CN105153019A - 2-pyridinemethanol and synthetic method thereof.
  • ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF.
  • Benchchem. A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Xingwei Li. The Asymmetric Buchwald–Hartwig Amination Reaction.
  • ResearchGate. Applications of the Sonogashira reaction in the total synthesis of alkaloids.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Organic Chemistry Portal. Sonogashira Coupling.

Sources

Validation

A Comparative Guide to GC-MS Validation for (5,6-Dimethylpyridin-2-yl)methanol in Pharmaceutical Development

This guide provides an in-depth comparison and detailed validation protocol for the analysis of (5,6-Dimethylpyridin-2-yl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and detailed validation protocol for the analysis of (5,6-Dimethylpyridin-2-yl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices to ensure robust, reliable, and regulatory-compliant data.

The accurate quantification of pharmaceutical intermediates like (5,6-Dimethylpyridin-2-yl)methanol is a cornerstone of quality control in drug substance manufacturing. The validation of the analytical procedures used is not merely a regulatory hurdle but a scientific necessity to demonstrate that a method is suitable for its intended purpose[1][2]. This guide will detail a comprehensive validation strategy for a GC-MS method, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), and compare its performance with viable alternative technologies[3][4][5].

Understanding the Analyte: (5,6-Dimethylpyridin-2-yl)methanol

Before developing an analytical method, understanding the analyte's physicochemical properties is paramount. This knowledge informs the selection of the most appropriate analytical technique and the specific conditions required for separation and detection.

(5,6-Dimethylpyridin-2-yl)methanol is a pyridine derivative. The pyridine ring, substituted with two methyl groups and a hydroxymethyl group, imparts moderate polarity and the potential for hydrogen bonding[6].

Table 1: Physicochemical Properties of (5,6-Dimethylpyridin-2-yl)methanol

PropertyValueSource
Chemical Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol Calculated
Structure Pyridine ring with methyl and hydroxymethyl substituents[6]
Key Features The presence of a hydroxyl (-OH) group makes it amenable to certain derivatization reactions if needed, though its volatility should be sufficient for direct GC analysis. The nitrogen atom in the pyridine ring can influence chromatographic behavior.[6]

Given its structure and expected volatility, Gas Chromatography is a highly suitable separation technique. Coupling it with Mass Spectrometry provides unparalleled specificity, making GC-MS the gold standard for identifying and quantifying such volatile organic compounds in complex matrices[7].

Proposed GC-MS Method: A Step-by-Step Protocol

The objective is to develop a method that is selective, sensitive, and robust for quantifying (5,6-Dimethylpyridin-2-yl)methanol, potentially in the presence of starting materials, by-products, or residual solvents.

Experimental Workflow:

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of (5,6-Dimethylpyridin-2-yl)methanol reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent like Methanol or Acetonitrile.

    • Working Standard Solutions: Perform serial dilutions from the stock solution to prepare a series of calibration standards across the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Sample Preparation: Dissolve the test sample (e.g., a reaction mixture or drug substance) in the same solvent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

  • Instrumentation: GC-MS System

    • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point due to its versatility for aromatic compounds.

    • Injector: Split/splitless inlet. A split injection (e.g., 20:1 split ratio) is often suitable to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • GC-MS Method Parameters (Hypothetical)

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-400) for method development and specificity, and Selected Ion Monitoring (SIM) for high-sensitivity quantification. For (5,6-Dimethylpyridin-2-yl)methanol (M.W. 137.18), characteristic ions would be selected (e.g., the molecular ion at m/z 137 and key fragment ions).

Method Selection Decision Tree A Is the analyte volatile & thermally stable? B Is high sensitivity (LOD/LOQ) required? A->B Yes D Is absolute quantification without a standard needed? A->D No F Use HPLC-UV/MS A->F No C Is structural confirmation required? B->C Yes B->F No E Use GC-MS C->E Yes C->F No G Use qNMR D->G Yes

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Comparative

A Comparative Analysis of Reactivity: (5,6-Dimethylpyridin-2-yl)methanol vs. Unsubstituted 2-Pyridinemethanol

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance. Among these, pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern medicinal chemistry and materials science, pyridine-based scaffolds are of paramount importance. Among these, pyridinemethanols serve as versatile building blocks and ligands. This guide provides an in-depth comparison of the reactivity of (5,6-Dimethylpyridin-2-yl)methanol and its parent compound, 2-pyridinemethanol. Understanding the nuanced differences in their chemical behavior, brought about by the presence of two methyl substituents, is crucial for optimizing reaction conditions, predicting outcomes, and designing novel molecular architectures.

This analysis is grounded in the principles of physical organic chemistry, supported by experimental data from the literature, and is intended to be a practical resource for scientists engaged in the synthesis and application of these valuable heterocyclic compounds.

Structural and Electronic Landscape: The Impact of Methyl Substitution

The primary distinction between (5,6-Dimethylpyridin-2-yl)methanol and 2-pyridinemethanol lies in the two methyl groups on the pyridine ring of the former. These substituents exert both electronic and steric effects that profoundly influence the reactivity of the molecule at three key positions: the pyridine nitrogen, the hydroxyl group, and the aromatic ring itself.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This increased electron density on the pyridine ring has a direct impact on the basicity of the pyridine nitrogen.

Steric Effects: The methyl group at the 6-position, ortho to the nitrogen, introduces significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of reagents and influence the coordination geometry when the molecule acts as a ligand.

CompoundStructurepKa of Conjugate Acid (approx.)
2-PyridinemethanolC₅H₄N(CH₂OH)~5.9
(5,6-Dimethylpyridin-2-yl)methanol(CH₃)₂C₅H₂N(CH₂OH)~6.7 (estimated from 2,6-lutidine)[4]

This enhanced basicity of the dimethylated analogue suggests a more nucleophilic pyridine nitrogen, which can influence its reactivity in reactions such as alkylation and its efficacy as a ligand.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric effects leads to notable differences in the reactivity of (5,6-Dimethylpyridin-2-yl)methanol and 2-pyridinemethanol in several key organic transformations.

Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation for these molecules.

2-Pyridinemethanol: The oxidation of 2-pyridinemethanol to 2-pyridinecarboxaldehyde can be achieved with a variety of oxidizing agents. For instance, using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide as catalysts with sodium hypochlorite as the oxidizing agent can yield the aldehyde in high yields, with some reports indicating up to 88%.[5] Another method utilizing a manganese dioxide composite catalyst also reports high reaction yields.[6]

(5,6-Dimethylpyridin-2-yl)methanol: Direct experimental data for the oxidation of (5,6-Dimethylpyridin-2-yl)methanol is scarce in readily available literature. However, we can anticipate the reactivity based on related structures. The electron-donating methyl groups on the ring would be expected to make the pyridine nucleus more susceptible to oxidation. This could potentially lead to side reactions, such as N-oxidation, if harsh oxidizing agents are used. Therefore, milder and more selective oxidation conditions would be preferable. The steric hindrance from the 6-methyl group is unlikely to significantly affect the approach of the oxidizing agent to the remote hydroxymethyl group.

Esterification of the Hydroxyl Group

Esterification is another crucial reaction for modifying these molecules, often used to install protecting groups or to create derivatives with altered biological activity.

2-Pyridinemethanol: 2-Pyridinemethanol readily undergoes esterification with acid anhydrides or acid chlorides. For example, its reaction with acetic anhydride can be used to form the corresponding acetate ester.[7] The reaction generally proceeds efficiently, often catalyzed by a base or an acid.

(5,6-Dimethylpyridin-2-yl)methanol: The esterification of (5,6-Dimethylpyridin-2-yl)methanol is expected to proceed similarly to the unsubstituted analogue, as the hydroxyl group is relatively unhindered. However, the increased basicity of the pyridine nitrogen in the dimethylated compound could influence the reaction kinetics, especially in acid-catalyzed esterifications. The more basic nitrogen could be more readily protonated, potentially affecting the catalytic cycle. In base-catalyzed reactions where the pyridine nitrogen itself might act as a nucleophilic catalyst (akin to DMAP), the steric hindrance around the nitrogen in the dimethylated compound could reduce its catalytic efficiency compared to the unsubstituted pyridine. For sterically hindered alcohols, specialized esterification methods are often employed.[8][9]

Coordination Chemistry: The Role of a Ligand

Both molecules are excellent ligands in coordination chemistry, primarily coordinating to metal centers through the pyridine nitrogen.

2-Pyridinemethanol: 2-Pyridinemethanol forms stable complexes with a wide range of transition metals.[10][11] The hydroxyl group can also participate in coordination or form hydrogen bonds, leading to the formation of polynuclear complexes and supramolecular assemblies.

(5,6-Dimethylpyridin-2-yl)methanol: The coordination behavior of (5,6-Dimethylpyridin-2-yl)methanol is significantly influenced by the two methyl groups. The increased basicity of the pyridine nitrogen, due to the electronic effect of the methyl groups, would suggest stronger coordination to metal centers. However, the steric bulk of the 6-methyl group can counteract this electronic effect. This steric hindrance can lead to the formation of complexes with different coordination numbers or geometries compared to those formed with 2-pyridinemethanol. For instance, the steric clash between the ortho-substituent and other ligands on the metal center can favor the formation of complexes with lower coordination numbers. This effect is well-documented for other substituted pyridines, such as 2,6-lutidine.[12][13]

Experimental Protocols

Synthesis of 2-Pyridinemethanol from 2-Picoline

A common method for the synthesis of 2-pyridinemethanol involves the oxidation of 2-picoline to its N-oxide, followed by rearrangement and hydrolysis.[7][14]

Step 1: N-Oxidation of 2-Picoline

  • In a round-bottom flask, 2-picoline is dissolved in glacial acetic acid.

  • Hydrogen peroxide (30%) is added dropwise while maintaining the temperature below 70-80°C.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The excess acetic acid and water are removed under reduced pressure to yield 2-picoline N-oxide.

Step 2: Rearrangement and Hydrolysis

  • 2-Picoline N-oxide is treated with acetic anhydride and heated to reflux for several hours.

  • After cooling, the excess acetic anhydride is removed under vacuum.

  • The resulting residue, containing (pyridin-2-yl)methyl acetate, is then hydrolyzed by refluxing with an aqueous base (e.g., sodium hydroxide) or acid.

  • The product, 2-pyridinemethanol, is extracted with an organic solvent, and the solvent is removed to yield the final product.

Synthesis of (5,6-Dimethylpyridin-2-yl)methanol

The synthesis of (5,6-Dimethylpyridin-2-yl)methanol can be envisioned starting from 5,6-dimethyl-2-picoline, following a similar N-oxidation and rearrangement pathway as described for 2-pyridinemethanol. The starting 5,6-dimethyl-2-picoline can be synthesized through various methods for constructing substituted pyridines.[15]

Synthesis_Workflow

Summary and Outlook

The presence of two methyl groups on the pyridine ring of (5,6-Dimethylpyridin-2-yl)methanol leads to significant differences in its reactivity compared to the unsubstituted 2-pyridinemethanol.

  • Increased Basicity: The electron-donating methyl groups increase the basicity of the pyridine nitrogen, making it a stronger base and potentially a more potent ligand from an electronic standpoint.

  • Steric Hindrance: The 6-methyl group introduces steric bulk around the nitrogen atom, which can hinder its nucleophilicity and influence its coordination behavior, often leading to the formation of less crowded metal complexes.

  • Reactivity of the Hydroxymethyl Group: The reactivity of the hydroxyl group in reactions like oxidation and esterification is less directly affected by the ring substituents. However, the altered electronic properties of the pyridine ring can have subtle effects on reaction rates and may necessitate the use of milder reaction conditions to avoid side reactions on the electron-rich aromatic ring.

For researchers and drug development professionals, the choice between these two building blocks will depend on the specific application. The unsubstituted 2-pyridinemethanol offers a less sterically encumbered and less basic scaffold. In contrast, (5,6-Dimethylpyridin-2-yl)methanol provides a more basic and sterically defined platform, which can be advantageous for fine-tuning the properties of a final molecule, such as its binding affinity to a biological target or the catalytic activity of a metal complex.

Future work in this area should focus on generating direct comparative kinetic and yield data for the key reactions of these two compounds to provide a more quantitative understanding of their reactivity differences. Such data would be invaluable for the rational design and synthesis of new functional molecules.

References

  • Wikipedia. (2024). 2,6-Lutidine. [Link]

  • Google Patents. (1985).
  • DTIC. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. [Link]

  • Google Patents. (2016). Synthetic method for 2-pyridylaldehyde.
  • ResearchGate. (n.d.). Coordination chemistry of 2,6-dimethanol pyridine with early transition metal alkoxide compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (2017). Adiabatic Correction for the Esterification of Acetic Anhydride by Methanol via Accurate Kinetics. [Link]

  • PMC. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. [Link]

  • PubChem. (n.d.). 2,3-Lutidine. [Link]

  • Google Patents. (2010). Preparation method of 2-pyridine carboxaldehyde.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. [Link]

  • Google Patents. (2017). A kind of synthetic method of 2 pyridinemethanol.
  • RSC Publishing. (n.d.). Steric effects on the structures, reactivity and coordination chemistry of tris(2-pyridyl)aluminates. [Link]

  • CNKI. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • ResearchGate. (2025). Different coordination modes of saccharin in the metal complexes with 2-pyridylmethanol: Synthesis, spectroscopic, thermal and structural characterization. [Link]

  • Graz University of Technology. (2022). Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet. [Link]

  • Google Patents. (1983). Process for the production of acetic anhydride and acetic acid.
  • PubMed. (2014). 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyri-din-2-yl)meth-yl]-1H-benzimidazole. [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • RSC Publishing. (n.d.). Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. [Link]

  • ChemicalBook. (2024). 2-Pyridine methanol. [Link]

  • Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • ioMosaic Corporation. (2024). Kinetics Development with RSM. Part 1: Acetic Anhydride-Methanol Reaction. [Link]

  • Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids.
  • Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • ResearchGate. (n.d.). Steric Effects in ortho C H Activation of Aromatic Systems. [Link]

  • OUCI. (2023). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. [Link]

  • ResearchGate. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • PMC. (2026). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. [Link]

  • ResearchGate. (n.d.). An investigation into the role of 2,6-lutidine as an additive for the RuCl3-NaIO4 mediated oxidative cleavage of olefins to ketones. [Link]

  • ACS Publications. (2024). Photogeneration of α-Bimetalloid Radicals via Selective Activation of Multifunctional C1 Units. [Link]

Sources

Validation

Comparative NMR Analysis Guide: Differentiating (5,6-Dimethylpyridin-2-yl)methanol Isomers

As a Senior Application Scientist overseeing API route scouting and structural elucidation, I frequently encounter the analytical challenge of differentiating positional isomers. (5,6-Dimethylpyridin-2-yl)methanol—also k...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing API route scouting and structural elucidation, I frequently encounter the analytical challenge of differentiating positional isomers. (5,6-Dimethylpyridin-2-yl)methanol—also known as 2-hydroxymethyl-5,6-dimethylpyridine—is a critical building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including 5-Lipoxygenase-Activating Protein (FLAP) inhibitors[1] and subtype-selective GABA_A receptor inverse agonists[2].

During synthetic scale-up, positional isomers such as (4,6-Dimethylpyridin-2-yl)methanol and (3,6-Dimethylpyridin-2-yl)methanol frequently emerge as byproducts[3]. Relying solely on 1D 1 H NMR chemical shifts to differentiate these isomers is a common pitfall that leads to downstream batch failures. This guide establishes a self-validating NMR workflow to objectively and conclusively differentiate these isomers.

Structural Causality in Pyridine NMR Shifts

To understand the experimental data, we must first establish the causality behind the nuclear shielding environments in these heterocycles:

  • Electronegativity & Resonance: The pyridine nitrogen acts as a strong electron-withdrawing group via both inductive and resonance effects. This severely deshields the α (C2, C6) and γ (C4) positions, pushing their attached protons downfield.

  • Hyperconjugation (Methyl Donors): The methyl groups act as mild electron donors. They push electron density back into the π -system, slightly shielding adjacent protons. The exact chemical shift of a methyl group depends heavily on its proximity to the deshielding nitrogen[1].

  • The Hydroxymethyl Group (-CH₂OH): This group provides a distinct, isolated spin system. However, its spatial proximity (through-space dipole-dipole interaction) to adjacent protons or methyl groups is the ultimate key to unlocking the regiochemistry of the molecule.

Comparative Data: 1D NMR Profiles

The table below consolidates the expected quantitative 1D 1 H NMR data. Notice how chemical shifts for the methyl groups can vary slightly depending on sample concentration and solvent (e.g., 2.27/2.49 ppm vs. 2.31/2.55 ppm in CDCl₃)[1][2]. Because of this variance, scalar coupling ( J ) and NOE contacts are the only reliable metrics.

IsomerAromatic ¹H SignalsScalar Coupling ( J )Methyl ¹H SignalsDiagnostic NOE Contact
(5,6-Dimethylpyridin-2-yl)methanol ~7.00 ppm (H-3), ~7.40 ppm (H-4) 3J≈7.8 Hz (Ortho)2.27 ppm (5-CH₃), 2.49 ppm (6-CH₃)-CH₂OH ↔ H-3 (Aromatic)
(3,6-Dimethylpyridin-2-yl)methanol ~7.35 ppm (H-4), ~6.95 ppm (H-5) 3J≈7.8 Hz (Ortho)2.35 ppm (3-CH₃), 2.48 ppm (6-CH₃)-CH₂OH ↔ 3-CH₃ (Aliphatic)
(4,6-Dimethylpyridin-2-yl)methanol ~6.90 ppm (H-3), ~6.95 ppm (H-5) 4J≈1.5 Hz (Meta)2.30 ppm (4-CH₃), 2.45 ppm (6-CH₃)-CH₂OH ↔ H-3 (Aromatic)

The Self-Validating 2D NMR Workflow

A robust analytical protocol must be a self-validating system . This means utilizing orthogonal data streams that must perfectly agree for a structure to be accepted.

In our workflow, scalar coupling (through-bond, J -coupling) and NOE (through-space relaxation) serve as these orthogonal vectors. If the 3J coupling suggests an ortho-substituted ring (indicating either the 5,6- or 3,6-isomer), but the NOESY spectrum shows a correlation between the -CH₂OH and an aliphatic methyl group, the structure must be the 3,6-isomer. If the NOESY shows a correlation to an aromatic proton, it orthogonally validates the 5,6-isomer. Contradictions between these two vectors immediately flag an impurity or misassignment.

G A Acquire ¹H NMR Analyze Aromatic Region B Ortho Coupling (³J ≈ 7.5 - 8.0 Hz) A->B C Meta Coupling (⁴J ≈ 1.0 - 2.0 Hz) A->C E Acquire 2D NOESY Analyze Through-Space Contacts B->E D (4,6-Dimethyl) Isomer C->D F NOE: CH₂OH ↔ Aromatic H E->F G NOE: CH₂OH ↔ Methyl CH₃ E->G H (5,6-Dimethylpyridin-2-yl)methanol F->H I (3,6-Dimethylpyridin-2-yl)methanol G->I

Decision tree for differentiating dimethylpyridin-2-yl methanol isomers using 1D and 2D NMR.

Step-by-Step Experimental Protocol

To execute the self-validating workflow above, follow these specific experimental parameters.

Step 1: Optimized Sample Preparation (The Causality of Solvent Choice)

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d₆ (not CDCl₃).

  • Causality: In CDCl₃, the hydroxyl proton of the -CH₂OH group undergoes rapid chemical exchange, which broadens the signal and obliterates critical through-space correlations. DMSO-d₆ strongly hydrogen-bonds with the hydroxyl group, significantly slowing the exchange rate. This sharpens the -OH and -CH₂- signals, preserving the integrity of the NOE buildup required for Step 4.

Step 2: 1D ¹H and ¹³C Acquisition

  • Action: Acquire standard 1D 1 H (minimum 16 scans, 400 MHz or higher) and 13 C NMR spectra.

  • Validation Check: Measure the J -coupling in the aromatic region (6.5 - 8.0 ppm). A J -value of ~7.8 Hz confirms adjacent protons (eliminating the 4,6-isomer).

Step 3: 2D HSQC and HMBC (Connectivity Framework)

  • Action: Acquire 1 H- 13 C HSQC to map all direct C-H attachments. Follow with 1 H- 13 C HMBC to establish the carbon skeleton.

  • Validation Check: Use the HMBC to trace correlations from the -CH₂OH protons to the adjacent quaternary pyridine carbon (C2) and the ortho carbon (C3).

Step 4: 2D NOESY / ROESY (The Ultimate Validator)

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300-500 ms.

  • Validation Check: Extract the 1D slice of the -CH₂OH signal (~4.5 ppm).

    • If a strong cross-peak is observed to an aromatic doublet (~7.0 ppm), you have (5,6-Dimethylpyridin-2-yl)methanol .

    • If a strong cross-peak is observed to a methyl singlet (~2.35 ppm), you have (3,6-Dimethylpyridin-2-yl)methanol .

References

  • Title: 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors. Part 4: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic Acid Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • Title: Synthesis and Biological Evaluation of 3-Heterocyclyl-7,8,9,10-tetrahydro-(7,10-ethano)-1,2,4-triazolo[3,4-a]phthalazines and Analogues as Subtype-Selective Inverse Agonists for the GABAAα5 Benzodiazepine Binding Site Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5,6-Dimethylpyridin-2-yl)methanol
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